ABBV-744
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
a highly potent and selective inhibitor of the BD2 domain of BET family proteins
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSFMUSNZDJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022541 | |
| Record name | ABBV-744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138861-99-9 | |
| Record name | N-Ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2138861-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ABBV-744 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138861999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ABBV-744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABBV-744 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX546E2SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
ABBV-744 in Acute Myeloid Leukemia: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is an investigational, orally bioavailable small molecule that represents a novel approach in the targeted therapy of Acute Myeloid Leukemia (AML). It is a highly selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This selectivity offers a potential advantage over pan-BET inhibitors by possibly mitigating some of the toxicities, such as thrombocytopenia and gastrointestinal issues, that have limited the clinical utility of first-generation BET inhibitors.[1][4] Preclinical studies have demonstrated robust anti-leukemic activity of this compound in AML models, both as a monotherapy and in combination with other targeted agents, leading to its evaluation in clinical trials.[1][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in AML, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Selective BET Bromodomain II Inhibition
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in regulating gene transcription.[6] They contain two conserved bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and transcription factors.[6] This interaction is critical for the recruitment of transcriptional machinery to chromatin, thereby activating the expression of key oncogenes, including MYC and BCL2.[7][8]
This compound is distinguished by its high selectivity for the second bromodomain (BDII) of BET proteins, with a binding affinity over 300-fold greater for BDII compared to the first bromodomain (BDI) of BRD4.[3][7] This selective inhibition disrupts the interaction between BET proteins and acetylated histones at specific gene loci.[6]
The downstream consequences of BDII inhibition by this compound in AML cells are multifaceted:
-
Transcriptional Repression of Key Oncogenes: By displacing BRD4 from the regulatory regions of critical genes, this compound leads to the downregulation of key drivers of leukemogenesis. Chromatin immunoprecipitation sequencing (ChIP-Seq) has shown that this compound displaces BRD4 from the regulatory regions of genes such as BCL2, c-MYC, and RUNX1.[7] This is particularly effective in AML cells with MLL rearrangements, where this compound displaces both BRD4 and the MLL fusion protein from the regulatory regions of BCL2 and c-MYC.[7]
-
Induction of Cell Cycle Arrest: The suppression of oncogenes like c-MYC, a critical regulator of cell cycle progression, leads to a G1 cell cycle arrest in AML cells treated with this compound.[4][7]
-
Apoptosis Induction: The downregulation of the anti-apoptotic protein BCL-2, coupled with the overall disruption of pro-survival signaling, triggers programmed cell death (apoptosis).[7] This is evidenced by the activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP).[7]
-
Enhanced Efficacy in Combination Therapy: Preclinical data strongly support the combination of this compound with the BCL-2 inhibitor venetoclax.[1] This combination results in synergistic anti-leukemic activity, suggesting that the dual targeting of transcriptional upregulation and direct inhibition of BCL-2 is a highly effective strategy in AML.[7]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent antiproliferative activity across a range of AML cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from a 5-day proliferation assay.
| Cell Line | IC50 (nmol/L) |
| MV4;11 | 93 |
| MOLM-13 | 129 |
| OCI-AML3 | 215 |
| HL-60 | 345 |
| KG-1 | >1000 |
| Data extracted from Lin et al., Mol Cancer Ther, 2021. |
In primary AML samples, this compound inhibited cell growth in 8 out of 12 samples, with growth inhibition ranging from 20.2% to 77.9%.[7] Furthermore, it induced apoptosis in these primary samples, with an average of 26.7% apoptotic cells in the this compound treated group compared to 14.1% in the control group.[7]
In Vivo Efficacy
Studies in AML xenograft models have shown that this compound has comparable or superior efficacy to the pan-BET inhibitor ABBV-075, but with an improved tolerability profile.[1][4][9] In a patient-derived xenograft (PDX) model of AML, this compound monotherapy significantly extended the median survival of mice compared to the vehicle control (76 days vs. 67.5 days).[7]
The combination of this compound with venetoclax demonstrated significantly enhanced antitumor efficacy compared to either agent alone in AML xenograft models.[1]
Clinical Data
A Phase 1, open-label, dose-escalation and expansion study (NCT03360006) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in adult patients with relapsed/refractory AML.[5][10][11]
Safety and Pharmacokinetics
Thirty patients were enrolled in dose cohorts ranging from 2 to 240 mg daily.[11] The most common treatment-emergent adverse events (TEAEs) were nausea (63%), fatigue (53%), and diarrhea (50%).[11] Grade ≥3 TEAEs included anemia, febrile neutropenia, and pneumonia (23% each).[11] Dose-limiting toxicities were observed at the 180 mg and 240 mg doses.[11] this compound plasma concentrations peaked at a median of 1-3 hours post-dose, and the elimination half-life was 4-5 hours.[11]
| Parameter | Value |
| Number of Patients | 30 |
| Dose Range | 2-240 mg daily |
| Median Age | 69.5 years |
| Most Common TEAEs (any grade) | Nausea, Fatigue, Diarrhea |
| Common Grade ≥3 TEAEs | Anemia, Febrile Neutropenia, Pneumonia |
| Elimination Half-life | 4-5 hours |
| Data from the NCT03360006 Phase 1 study.[11] |
Efficacy
As a monotherapy in this heavily pretreated patient population, this compound showed limited efficacy.[11] Two patients experienced a reduction in blast counts (one partial response and one morphologic leukemia-free state).[11] The median event-free survival was 8.9 weeks.[11] These findings suggest that the future of this compound in AML likely lies in combination therapies.
Experimental Protocols
Cell Proliferation Assay
-
Cell Seeding: AML cell lines were seeded in 96-well plates at a density of 5 x 10^3 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Plates were incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated using a four-parameter logistic curve fit.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: AML cells were treated with specified concentrations of this compound or vehicle control for 48 hours.
-
Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Stained cells were analyzed by flow cytometry. Annexin V positive, PI negative cells were considered early apoptotic, while Annexin V positive, PI positive cells were considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells was quantified using flow cytometry analysis software.
Western Blotting
-
Cell Lysis: Following treatment with this compound, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., BCL-2, c-MYC, cleaved PARP, cleaved Caspase-3, and a loading control like β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnccn.org [jnccn.org]
- 3. BET bromodomain inhibition suppresses the functional output of hematopoietic transcription factors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Venetoclax-Based Combinations in Acute Myeloid Leukemia: Current Evidence and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Venetoclax-Based Combination Regimens in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New England Journal of Medicine Publishes Positive Phase 3 Data of Venetoclax Combination in Acute Myeloid Leukemia (AML) Patients [prnewswire.com]
ABBV-744: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABBV-744 is a potent and orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, demonstrating high selectivity for the second bromodomain (BD2). This selectivity profile offers the potential for an improved therapeutic index compared to pan-BET inhibitors, which have been associated with dose-limiting toxicities. This document provides an in-depth technical overview of the discovery, chemical synthesis, and key experimental protocols related to this compound, intended for researchers and professionals in the field of drug development. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Discovery and Rationale
The discovery of this compound was driven by the hypothesis that selectively targeting a subset of the eight BET bromodomains could yield a better therapeutic window than pan-BET inhibitors. The BET family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, each contain two bromodomains, BD1 and BD2. While both domains bind to acetylated lysine residues on histones and other proteins to regulate gene expression, they are thought to have distinct functions. Pan-BET inhibitors, which bind to all eight bromodomains with similar affinity, have shown clinical activity but have been hampered by toxicities such as thrombocytopenia and gastrointestinal issues.
The research that led to this compound focused on exploiting the sequence differences between the BD1 and BD2 domains to achieve selectivity. Specifically, the divergence in key amino acid residues, such as Asp144/His437 and Ile146/Val439 (BRD4 BD1/BD2 numbering), was leveraged to design compounds with a strong preference for BD2. This effort culminated in the identification of this compound, which exhibits over 250-fold greater binding affinity for the BD2 domain compared to the BD1 domain.[1]
Chemical Synthesis
The chemical synthesis of this compound (N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide) is a multi-step process. A generalized synthetic scheme is presented below, based on the methodologies described in the primary literature.
Caption: Generalized synthetic workflow for this compound.
Detailed Synthesis Steps:
The synthesis of this compound involves several key transformations, including a Suzuki coupling to form the biaryl core, followed by functional group manipulations and a final amide coupling. The detailed, step-by-step protocol is outlined in the supplementary information of the primary discovery publication by Sheppard et al. in the Journal of Medicinal Chemistry. Researchers should refer to this source for specific reagents, reaction conditions, and purification methods.
Mechanism of Action
This compound functions as a competitive inhibitor at the acetyl-lysine binding pocket of the second bromodomain (BD2) of BET proteins. By occupying this pocket, this compound prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.[2] This leads to the downregulation of growth-promoting genes, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.[3]
In certain cancers, such as gastric cancer, this compound has been shown to induce autophagy by regulating the PI3K/AKT/mTOR and MAPK signaling pathways.[4]
Caption: Mechanism of action of this compound.
Quantitative Data
Table 1: In Vitro Binding Affinity and Cellular Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| BRD2 (BD2) | TR-FRET | 8 | [5] |
| BRD3 (BD2) | TR-FRET | 13 | [5] |
| BRD4 (BD2) | TR-FRET | 4 | [5] |
| BRDT (BD2) | TR-FRET | 18 | [6] |
| BRD2 (BD1) | TR-FRET | 2449 | [5] |
| BRD3 (BD1) | TR-FRET | 7501 | [5] |
| BRD4 (BD1) | TR-FRET | 2006 | [5] |
| BRDT (BD1) | TR-FRET | 1835 | [5] |
| MV4;11 (AML Cell Line) | Proliferation | 300 (approx.) | [3] |
| LNCaP (Prostate Cancer) | Proliferation | Potent activity | [7] |
Table 2: Pharmacokinetic Properties of this compound in Preclinical Species
| Species | Dosing Route | Key Parameters | Reference |
| Mouse | Oral | Good bioavailability | [8] |
| Rat | Oral | Favorable PK profile | [1] |
Key Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the binding affinity of this compound to the individual bromodomains of the BET proteins.
Caption: Workflow for the TR-FRET binding assay.
Methodology:
-
Reagents:
-
Recombinant, purified BET bromodomain proteins (BD1 and BD2 of BRD2, BRD3, BRD4, and BRDT).
-
A fluorescently labeled small molecule ligand that binds to the bromodomain.
-
A Europium-labeled antibody specific for the protein tag (e.g., anti-His).
-
A fluorescent acceptor, such as streptavidin-APC, if a biotinylated ligand is used.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).
-
-
Procedure:
-
Serially dilute this compound in assay buffer.
-
In a 384-well plate, add the test compound, the fluorescent ligand, and the BET bromodomain protein.
-
Add the detection reagents (e.g., Europium-labeled antibody and streptavidin-APC).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture cancer cell lines (e.g., MV4;11 for AML) in appropriate media and conditions.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated controls.
-
Plot the percentage of viable cells against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Acute Myeloid Leukemia (AML) Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound.
Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Procedure:
-
Implant human AML cells (e.g., MV4;11) subcutaneously or intravenously into the mice.
-
Allow tumors to establish to a palpable size or for the disease to engraft.
-
Randomize mice into treatment and control groups.
-
Administer this compound orally at various doses and schedules.
-
Monitor tumor volume and animal body weight regularly.
-
-
Data Analysis:
-
Compare the tumor growth in the treated groups to the vehicle control group.
-
Evaluate the tolerability of the compound by monitoring body weight and clinical signs.
-
Conclusion
This compound is a promising, second-generation BET inhibitor with a distinct mechanism of action conferred by its selectivity for the BD2 domain. This selectivity profile has translated to a favorable preclinical therapeutic index, particularly in models of acute myeloid leukemia and prostate cancer. The data and protocols summarized in this document provide a technical foundation for further research and development of this compound and other domain-selective BET inhibitors. For complete and detailed methodologies, readers are encouraged to consult the primary scientific literature.
References
- 1. Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. VH032 | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) Inhibitors Effective in Endocrine-Resistant ER+ Breast Cancer with Acquired Resistance to Fulvestrant and Palbociclib - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Rationale for Selective BET BDII Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the scientific rationale underpinning the strategic shift from pan-BET (Bromodomain and Extra-Terminal) inhibitors to selective BDII inhibitors. By dissecting the distinct functions of the two tandem bromodomains (BD1 and BD2) within BET proteins, we explore how selective inhibition of the second bromodomain (BDII) offers a promising therapeutic window, potentially separating potent anti-inflammatory and anti-cancer efficacy from the dose-limiting toxicities associated with pan-BET inhibition.
Introduction: The BET Family as Epigenetic Regulators
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers."[1][2] They play a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails and other transcription factors.[1][3][4] Each BET protein contains two highly conserved N-terminal bromodomains, BD1 and BD2, which serve as the docking modules for these acetyl-lysine marks, thereby recruiting transcriptional machinery to specific genomic loci.[4]
This function places BET proteins at the nexus of cellular processes, including cell cycle progression, proliferation, and inflammation.[1] Their dysregulation is implicated in a host of diseases, most notably cancer and inflammatory disorders, making them attractive therapeutic targets.[1][5] The initial therapeutic strategy involved the development of "pan-BET inhibitors," such as JQ1 and I-BET762, which bind with similar affinity to both BD1 and BD2 across all BET family members.[5][6]
The Limitations of Pan-BET Inhibition
While pan-BET inhibitors have shown remarkable anti-tumor and anti-inflammatory activity in preclinical models and early clinical trials, their utility has been hampered by significant on-target toxicities.[7][8][9] The most frequently reported dose-limiting toxicities in human trials include severe, yet reversible, thrombocytopenia (a drop in platelet counts) and gastrointestinal (GI) events such as nausea, vomiting, and fatigue.[7][9]
These adverse events are not off-target effects but are believed to result from the broad inhibition of BET protein functions in normal, healthy tissues.[9] For instance, the interaction between BET proteins and the key hematopoietic transcription factor GATA1 is thought to be responsible for the observed thrombocytopenia.[7] This challenging safety profile has created a critical need for next-generation inhibitors with an improved therapeutic index.
The Core Rationale: Functional Dichotomy of BD1 and BD2
The central hypothesis driving the development of selective inhibitors is that the two bromodomains, BD1 and BD2, possess distinct, non-redundant functions.[9][10][11] Although they share structural homology, key differences in amino acid sequences within their acetyl-lysine binding pockets suggest they may have different binding partners and, consequently, regulate different sets of genes.[9][11]
Emerging evidence supports this functional divergence:
-
BD1 (The "Anchor"): The first bromodomain is increasingly viewed as the primary driver of chromatin occupancy, anchoring BET proteins to the genome to maintain steady-state transcription of essential genes, including key oncogenes like MYC.[2] Studies have shown that selective BD1 inhibitors are highly effective at displacing BRD4 from chromatin and phenocopy the anti-proliferative effects of pan-BET inhibitors in cancer models.[2]
-
BD2 (The "Regulator"): The second bromodomain appears to be more involved in the recruitment of specific transcription factors and co-activators, particularly in response to external stimuli like inflammation.[2] For example, BD2 is implicated in mediating interactions with acetylated RelA, a key subunit of the NF-κB complex, to drive the expression of inflammatory cytokines.[4][12] It has also been shown to be crucial for recruiting other factors like the TWIST transcription factor.[11]
This functional separation provides a compelling rationale: selectively inhibiting BD2 could disrupt pathological inflammatory and oncogenic signaling while sparing the BD1-mediated functions essential for the viability of normal cells, such as platelets and GI tract epithelium. This could lead to a decoupling of efficacy from toxicity.
Quantitative Comparison of Inhibitor Selectivity
The development of domain-selective inhibitors has allowed for rigorous testing of the functional dichotomy hypothesis. The tables below summarize the in vitro binding affinities (IC50 or Kd) of representative pan-BET, BD1-selective, and BD2-selective inhibitors across the bromodomains of BRD2, BRD3, and BRD4. The data clearly illustrate the significant selectivity ratios achieved for domain-specific compounds compared to pan-inhibitors.
Table 1: Binding Affinities of Pan-BET and BDII-Selective Inhibitors (IC50 in nM)
| Compound | Class | BRD4 (BD1) | BRD4 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD2 (BD1) | BRD2 (BD2) | BD2/BD1 Selectivity (BRD4) |
|---|---|---|---|---|---|---|---|---|
| ABBV-075 [13] | Pan-BET | 11 | 3 | 15 | 5 | 27 | 7 | ~0.3x |
| JQ1 [14] | Pan-BET | ~50 | ~50 | - | - | - | - | ~1x |
| This compound [13][15] | BDII-Selective | 2006 | 4 | 7501 | 13 | 2449 | 8 | >500x |
| GSK046 (iBET-BD2) [2] | BDII-Selective | >10000 | 33 | >10000 | 25 | >10000 | 47 | >300x |
| Unnamed Cmpd. [6] | BDII-Selective | - | 2.9 | - | - | - | - | High |
Table 2: Binding Affinities of BDI-Selective Inhibitors (IC50 in nM)
| Compound | Class | BRD4 (BD1) | BRD4 (BD2) | BRD3 (BD1) | BRD3 (BD2) | BRD2 (BD1) | BRD2 (BD2) | BD1/BD2 Selectivity (BRD4) |
|---|---|---|---|---|---|---|---|---|
| GSK778 (iBET-BD1) [1][16] | BDI-Selective | 41 | 5843 | 41 | 1210 | 75 | 3950 | >142x |
| CDD-787 [17] | BDI-Selective | 0.29 | >10000 | 0.13 | 770 | 0.26 | 110 | >34,000x |
Note: IC50 values can vary based on assay conditions. Data are compiled for comparative purposes.
Signaling Pathways: Differential Regulation by BD1 and BD2
The rationale for BDII selectivity is further illuminated by examining its impact on key signaling pathways. The differential roles of BD1 and BD2 in regulating the MYC oncogene versus NF-κB-driven inflammatory genes are particularly instructive.
As depicted, BD1 is critical for maintaining the high-level transcription of MYC from super-enhancers, a hallmark of many cancers.[18] In contrast, the acute induction of inflammatory genes following a stimulus requires both BD1 and BD2, with BD2 playing a key role in recruiting the transcriptional machinery via interaction with acetylated NF-κB.[2][4] A selective BDII inhibitor would therefore be expected to potently block the inflammatory response while having a lesser impact on the steady-state MYC expression that is tied to the on-target toxicities of pan-BET inhibitors.
Key Experimental Protocols
The characterization of selective BET inhibitors relies on a suite of robust biochemical and cellular assays. The following are detailed methodologies for three cornerstone experiments.
AlphaScreen™ Biochemical Assay (for IC50 Determination)
This assay quantifies the ability of a test compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide in a high-throughput format.
Methodology:
-
Reagent Preparation: All reagents (GST-tagged BRD4-BD2, biotinylated histone H4 peptide acetylated at K5/8/12/16, AlphaScreen™ Glutathione Donor beads, and Streptavidin Acceptor beads) are diluted in the manufacturer-specified assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
Compound Plating: Test compounds are serially diluted in DMSO and dispensed into a 384-well microplate (e.g., ProxiPlate).
-
Protein-Peptide Incubation: A mixture of the GST-tagged BRD4-BD2 protein and the biotinylated histone peptide is added to the wells containing the test compound. The plate is incubated for 60 minutes at room temperature to allow the protein-peptide interaction to reach equilibrium.
-
Bead Addition: A suspension of Glutathione Donor beads is added, which binds to the GST-tagged protein. The plate is incubated for 60 minutes. Subsequently, a suspension of Streptavidin Acceptor beads is added, which binds to the biotinylated peptide. The plate is incubated for an additional 60-120 minutes in the dark.
-
Signal Detection: The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the beads are brought into proximity, and excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to light emission at 520-620 nm.
-
Data Analysis: The inhibitor disrupts the protein-peptide interaction, separating the beads and causing a decrease in signal. The signal intensity is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression curve fit.
NanoBRET™ Target Engagement Assay (for Cellular Potency)
The NanoBRET™ assay measures the binding of a test compound to its specific BET target within the complex environment of intact, living cells.[16]
Methodology:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector encoding the target bromodomain (e.g., BRD4-BD2) fused to a bright NanoLuc® luciferase. Transfected cells are cultured for 20-24 hours and then harvested.[5]
-
Cell Plating: The cell suspension is plated into a white, 96-well or 384-well assay plate.
-
Compound and Tracer Addition: A cell-permeable fluorescent tracer, which binds to the same pocket as the inhibitor, is added to the cells at a fixed concentration (typically near its EC50 value). Immediately after, the test compounds are added in a serial dilution.
-
Substrate Addition and Signal Detection: After a 2-hour equilibration period at 37°C, a NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added. The plate is read on a luminometer capable of simultaneously measuring the donor (NanoLuc®, ~460 nm) and acceptor (fluorescent tracer, ~610 nm) emission wavelengths.
-
Data Analysis: Bioluminescence Resonance Energy Transfer (BRET) occurs when the tracer is bound to the NanoLuc®-fused protein. The test compound competitively displaces the tracer, leading to a dose-dependent decrease in the BRET ratio (Acceptor Emission / Donor Emission). The cellular IC50 is calculated from the resulting dose-response curve.
Isothermal Titration Calorimetry (ITC) (for Thermodynamic Profile)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_D, ΔH, ΔS) of the interaction.[9][13]
Methodology:
-
Sample Preparation: Purified, recombinant BRD4-BD2 protein is extensively dialyzed against a specific buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The test compound is dissolved in the final dialysis buffer to ensure no buffer mismatch. The protein is placed in the sample cell of the calorimeter, and the compound is loaded into the injection syringe.[9]
-
Titration: The experiment is performed at a constant temperature (e.g., 25°C). A series of small, precise injections (e.g., 2 µL) of the compound solution are made into the protein-containing sample cell.
-
Heat Measurement: The instrument measures the minute heat change (power deflection) that occurs after each injection as the compound binds to the protein. This continues until the protein becomes saturated and no further heat change is observed.
-
Data Analysis: The raw data appears as a series of peaks, with each peak representing the heat change from a single injection. The area under each peak is integrated and plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (K_D), the binding stoichiometry (n), and the enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.
A Workflow for Selective Inhibitor Discovery
The development of potent and selective BET BDII inhibitors follows a structured drug discovery pipeline, moving from initial concept to a clinical candidate.
This multi-stage process begins with validating the hypothesis that BDII is the optimal target. High-throughput screening (HTS) campaigns are then run differentially against BD1 and BD2 to find selective "hits." These initial hits undergo extensive medicinal chemistry optimization to improve potency, selectivity, and drug-like properties (ADME). The most promising lead compounds advance to preclinical development, where their efficacy and safety are tested in animal models, before finally entering human clinical trials.[11]
Conclusion and Future Outlook
The strategic pursuit of selective BET BDII inhibition represents a rational and sophisticated approach to drug development. Grounded in the understanding that the two tandem bromodomains of BET proteins have distinct biological functions, this strategy aims to engineer molecules with a superior therapeutic index. By targeting the BD2 domain, which is more critically involved in stimulus-induced transcriptional programs like inflammation, it may be possible to achieve robust therapeutic effects while avoiding the toxicities associated with inhibiting the BD1 domain's role in maintaining basal transcription.[2][9]
Compounds like this compound have provided clinical proof-of-concept for this hypothesis, demonstrating potent anti-tumor activity in specific cancers with an improved safety profile over pan-BET inhibitors.[9] As our understanding of the nuanced roles of each BET protein and each bromodomain continues to evolve, the development of even more refined inhibitors—perhaps selective for the BD2 of a single BET family member—holds the promise of delivering highly effective and well-tolerated epigenetic therapies for a range of human diseases.
References
- 1. Discovery of novel BET inhibitors by drug repurposing of nitroxoline and its analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances and strategies in BET bromodomain inhibition for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BET Inhibitors Pipeline Comprised 38 Drug Candidates in [globenewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. promega.com [promega.com]
- 6. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET inhibitor - Wikipedia [en.wikipedia.org]
- 8. Targeting Bromodomain-Selective Inhibitors of BET Proteins in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 10. BET Inhibitor Development - Alfa Cytology [alfacytology.com]
- 11. genemod.net [genemod.net]
- 12. news-medical.net [news-medical.net]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. Development of an AlphaScreen assay for discovery of inhibitors of low-affinity glycan-lectin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 16. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
The Role of BET Bromodomains in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are pivotal epigenetic readers that translate histone acetylation marks into transcriptional outcomes. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histones and non-histone proteins. This interaction serves as a scaffold to recruit and assemble key transcriptional regulatory complexes, most notably the positive transcription elongation factor b (P-TEFb). By recruiting P-TEFb, BET proteins, particularly BRD4, play a crucial role in releasing RNA Polymerase II (Pol II) from promoter-proximal pausing, a rate-limiting step in gene transcription. This function is central to the expression of a multitude of genes, including critical oncogenes like MYC, making BET proteins attractive therapeutic targets in oncology and other diseases. This guide provides an in-depth examination of the molecular mechanisms of BET bromodomain function, presents quantitative data on their interactions, details key experimental methodologies for their study, and illustrates the core pathways and mechanisms of inhibition.
Core Mechanism of BET Bromodomain Function in Transcription
BET proteins act as critical adaptors that link chromatin state to the transcriptional machinery. Their function can be dissected into several key steps:
-
Recognition of Acetylated Lysines : The primary function of the tandem bromodomains (BD1 and BD2) is to act as "readers" of the epigenetic code. They specifically recognize and bind to acetylated lysine (Kac) residues on the N-terminal tails of histones, particularly histones H3 and H4.[1][2] This binding is not random; BET bromodomains show a preference for di-acetylated or tetra-acetylated histone tails, which provides a higher affinity interaction and anchors the protein to active chromatin regions, such as enhancers and promoters.[1][2]
-
Recruitment of P-TEFb : Once bound to chromatin, BRD4 is instrumental in recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which consists of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin T subunit.[3][4] Approximately half of the cellular P-TEFb is sequestered in an inactive state with the 7SK snRNA and HEXIM1 protein; the other half is associated with BRD4 in a transcriptionally active form.[5][6]
-
Release of Paused RNA Polymerase II : At many gene promoters, RNA Polymerase II (Pol II) initiates transcription but then pauses a short distance downstream, a state enforced by negative elongation factors (NELF and DSIF). The BRD4-recruited P-TEFb complex phosphorylates the C-terminal domain (CTD) of Pol II, as well as NELF.[7][8] This phosphorylation event causes NELF to dissociate from the complex and converts DSIF into a positive elongation factor, thereby releasing the pause and allowing Pol II to proceed into productive transcript elongation.[7]
-
Enhancer and Super-Enhancer Function : BET proteins, and BRD4 in particular, are highly enriched at super-enhancers—large clusters of enhancers that drive the expression of key cell identity and oncogenes.[9][10] At these sites, BRD4 helps to establish and maintain a transcriptionally active chromatin environment, facilitates the synthesis of enhancer RNAs (eRNAs), and promotes the formation of enhancer-promoter loops.[11][12]
-
Transcriptional Condensates : Recent evidence indicates that BRD4 and other transcriptional coactivators can undergo liquid-liquid phase separation to form biomolecular condensates.[13][14] These "transcriptional condensates" are thought to create localized, high-concentration hubs of transcription factors and Pol II at super-enhancers, further amplifying transcriptional output.[13][15]
Signaling Pathway Diagram
Quantitative Data on BET Bromodomain Interactions
The interactions between BET bromodomains and their binding partners have been extensively quantified. This data is crucial for understanding binding specificity and for the rational design of inhibitors.
Table 1: Binding Affinities of BET Bromodomains for Acetylated Histone Peptides
This table summarizes the dissociation constants (Kd) for human BET bromodomains with various acetylated histone peptides. A lower Kd value indicates a higher binding affinity.
| BET Protein Domain | Peptide Ligand | Kd (µM) | Method | Reference(s) |
| BRD4 BD1 (isolated) | H4 tetra-acetylated (K5,8,12,16) | 9 | NMR | [3][4] |
| BRD4 BD2 (isolated) | H4 tetra-acetylated (K5,8,12,16) | 74 | NMR | [3][4] |
| BRD4 BD1 (in tandem) | H4 tetra-acetylated (K5,8,12,16) | 23 | NMR | [3][4] |
| BRD4 BD2 (in tandem) | H4 tetra-acetylated (K5,8,12,16) | 125 | NMR | [3][4] |
| BRD4 BD1 | H4 tetra-acetylated | 4.8 | TR-FRET | [1] |
| BRD4 BD2 | H4 tetra-acetylated | 30.6 | TR-FRET | [1] |
| BRD4 BD1 | H4 mono-acetylated (K5) | ~300 - 600 | NMR | [4] |
| BRD4 BD2 | H4 mono-acetylated (K16) | ~110 - 120 | NMR | [2][4] |
| BRD2 BD1 | H2A.Z di-acetylated (K4, K7) | 1400 (1.4 mM) | NMR | [7] |
| BRD2 BD2 | H2A.Z di-acetylated (K4, K7) | 1500 (1.5 mM) | NMR | [7] |
| BRDT BD1 | H4 tetra-acetylated | ~28 | Fluorescence Polarization | [2] |
Data indicates that BD1 generally has a higher affinity for acetylated histones than BD2, and that multiple acetylation marks significantly increase binding affinity compared to mono-acetylation.
Table 2: Efficacy of BET Inhibitors in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values for the well-characterized BET inhibitors JQ1 and OTX015 across a range of cancer cell lines.
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference(s) |
| Leukemia | ||||
| MOLM-13 | Acute Myeloid Leukemia (AML) | OTX015 | 180 | [5][16] |
| MV4-11 | Acute Myeloid Leukemia (AML) | OTX015 | 190 | [5][16] |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | OTX015 | 110 | [5][16] |
| JURKAT | Acute Lymphoblastic Leukemia (ALL) | OTX015 | 320 | [5][16] |
| Lung Cancer | ||||
| HCC827 | Lung Adenocarcinoma | JQ1 | < 5000 | [17] |
| H2122 | Lung Adenocarcinoma | JQ1 | < 5000 | [17] |
| H460 | Lung Adenocarcinoma | JQ1 | > 10000 | [17] |
| Breast Cancer | ||||
| MCF7 | Luminal Breast Cancer | JQ1 | 186 | [18] |
| T47D | Luminal Breast Cancer | JQ1 | 374 | [18] |
| Prostate Cancer | ||||
| LNCaP | Prostate Cancer | JQ1 | ~200 | [19] |
| Du145 | Prostate Cancer | OTX-015 | 170 | [19] |
Table 3: Effect of BET Inhibition on MYC Oncogene Expression
BET inhibitors potently and rapidly suppress the transcription of the MYC oncogene, a key driver in many human cancers.
| Cell Line(s) | Treatment | Time | Effect on MYC mRNA | Reference(s) |
| Multiple Myeloma (MM.1S) | JQ1 (500 nM) | 1, 4, 8 hr | Time-dependent downregulation | [20] |
| Burkitt's Lymphoma (Raji) | (+)-JQ1 (1 µM) | 2 hr | Significant suppression; reversible after washout | [21][22] |
| Acute Myeloid Leukemia (MV4-11) | (+)-JQ1 | 4 hr | ~99.8% suppression | [22] |
| Lymphoma (L540) | JQ1 (1 µM) | 2 hr | ~50% reduction | [23] |
| Luminal Breast Cancer (MCF7, T47D) | JQ1 (1 µM) | 6 - 48 hr | Significant time-dependent downregulation | [18] |
Mechanism of BET Inhibitors
Small-molecule BET inhibitors, such as JQ1 and OTX015, are designed as acetyl-lysine mimetics. They function through competitive inhibition:
-
Binding to Bromodomains : The inhibitor molecule occupies the hydrophobic pocket of the bromodomain where the acetylated lysine would normally bind.
-
Displacement from Chromatin : This competitive binding displaces the BET protein from its chromatin anchor points at enhancers and promoters.
-
Disruption of Transcriptional Machinery : The dissociation of BET proteins from chromatin prevents the recruitment of P-TEFb and other coactivators.
-
Transcriptional Repression : Without the necessary elongation factors, RNA Pol II remains paused or is not efficiently recruited, leading to a potent and selective downregulation of target genes, particularly those regulated by super-enhancers like MYC.
Logical Diagram of BET Inhibition
Key Experimental Protocols
Studying the function of BET bromodomains requires a combination of genomic, biochemical, and cell biology techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective : To map the genome-wide localization of a specific BET protein (e.g., BRD4) and identify its target genes and regulatory elements.
Methodology :
-
Cell Cross-linking : Culture cells (e.g., 1x10^7 HeLa cells per sample) to the desired confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.[15]
-
Cell Lysis and Chromatin Fragmentation : Harvest and wash the cells with ice-cold PBS. Lyse the cells to release nuclei. Isolate the chromatin and shear it into fragments of 200-500 bp using sonication.[24] Confirm fragment size using agarose gel electrophoresis.
-
Immunoprecipitation (IP) : Pre-clear the chromatin lysate with Protein A/G magnetic beads. Incubate the cleared chromatin overnight at 4°C with a ChIP-grade antibody specific to the BET protein of interest (e.g., anti-BRD4, 5-8 µg).[14] Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution : Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin complexes from the beads.
-
Reverse Cross-links and DNA Purification : Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing : Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Sequence the library on a next-generation sequencing platform.[25]
-
Data Analysis : Align sequenced reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment, representing the binding sites of the BET protein.
Experimental Workflow Diagram for ChIP-seq
Luciferase Reporter Assay
Objective : To measure the effect of BET protein activity or inhibition on the transcriptional activity of a specific promoter or enhancer.
Methodology :
-
Construct Preparation : Clone the promoter or enhancer DNA sequence of interest into a luciferase reporter vector (e.g., pGL3/pGL4 series). This vector contains the firefly luciferase gene downstream of the cloned regulatory element.[10] A second plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) is used as a transfection control.
-
Cell Transfection : Co-transfect the firefly luciferase reporter construct and the Renilla luciferase control plasmid into the desired cell line using a suitable transfection reagent (e.g., Lipofectamine).
-
Treatment : After transfection (typically 24 hours), treat the cells with a BET inhibitor (e.g., JQ1) or a vehicle control (DMSO) at various concentrations for a defined period (e.g., 24-48 hours). To study BET protein overexpression, co-transfect an expression vector for the BET protein of interest.
-
Cell Lysis : Wash the cells with PBS and lyse them using a passive lysis buffer.[26]
-
Luminometry : Measure the firefly luciferase activity by adding a luciferase assay substrate to the cell lysate and measuring the resulting luminescence in a luminometer. Subsequently, add a Renilla luciferase substrate (e.g., Stop & Glo®) to the same sample to quench the firefly reaction and measure the Renilla luminescence.[27]
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number. Compare the normalized luciferase activity between treated and control samples to determine the effect on promoter/enhancer activity.[12]
Co-Immunoprecipitation (Co-IP)
Objective : To validate the physical interaction between a BET protein (e.g., BRD4) and a putative binding partner (e.g., CDK9 subunit of P-TEFb).
Methodology :
-
Cell Lysis : Lyse cells expressing the proteins of interest in a non-denaturing Co-IP lysis buffer containing protease inhibitors. This buffer is designed to preserve protein-protein interactions.
-
Pre-clearing : Incubate the protein lysate with Protein A/G beads to reduce non-specific binding in the subsequent steps.
-
Immunoprecipitation : Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-BRD4) overnight at 4°C. A parallel sample with a non-specific IgG antibody serves as a negative control.[28]
-
Complex Capture : Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing : Wash the beads several times with Co-IP buffer to remove unbound proteins.
-
Elution and Analysis : Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.
-
Western Blotting : Probe the membrane with an antibody against the "prey" protein (e.g., anti-CDK9) to detect its presence in the immunoprecipitated complex.[9][29] The presence of the prey protein in the bait IP lane, but not in the IgG control lane, confirms the interaction.
Fluorescence Recovery After Photobleaching (FRAP)
Objective : To measure the binding dynamics and mobility of a BET protein in the nucleus of living cells.
Methodology :
-
Cell Preparation : Transfect cells with a plasmid encoding the BET protein of interest fused to a fluorescent protein (e.g., GFP-BRD4).
-
Imaging Setup : Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging on a confocal microscope equipped with a high-power laser for photobleaching.
-
Pre-bleach Imaging : Acquire a few images of a selected cell nucleus to establish the baseline fluorescence intensity.
-
Photobleaching : Use a high-intensity laser to rapidly and irreversibly photobleach the fluorescent proteins in a defined region of interest (ROI) within the nucleus.[30]
-
Post-bleach Imaging : Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence within the bleached ROI as unbleached GFP-BRD4 molecules diffuse into the area.[6][31]
-
Data Analysis : Quantify the fluorescence intensity in the bleached ROI over time. Normalize the data to account for background and photobleaching during image acquisition. Fit the recovery curve to a mathematical model to extract kinetic parameters, such as the mobile fraction and the half-maximal recovery time (t½). A faster recovery time indicates weaker or more transient chromatin binding.[11] Treatment with a BET inhibitor like JQ1 will displace GFP-BRD4 from chromatin, leading to a faster fluorescence recovery.[30]
Conclusion and Future Directions
BET bromodomains are master regulators of gene transcription, acting as essential adaptors that connect the epigenetic landscape to the core transcriptional machinery. Their role in recruiting P-TEFb to release paused Pol II is fundamental to the expression of genes controlling cell proliferation, differentiation, and oncogenesis. The development of small-molecule inhibitors that target these interactions has provided powerful tools for both basic research and clinical applications, with several BET inhibitors currently in clinical trials for various cancers.
Future research will likely focus on developing more specific inhibitors that can distinguish between different BET family members or even between the two bromodomains (BD1 vs. BD2) within a single protein. Understanding the non-canonical functions of BET proteins and their role in chromatin organization, DNA repair, and RNA processing will also be critical. Finally, elucidating the mechanisms of resistance to BET inhibitors and exploring rational combination therapies will be key to realizing their full therapeutic potential.
References
- 1. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brd4 engagement from chromatin targeting to transcriptional regulation: selective contact with acetylated histone H3 and H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bromodomains of BET family proteins can recognize diacetylated histone H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encodeproject.org [encodeproject.org]
- 9. Conserved P-TEFb-interacting domain of BRD4 inhibits HIV transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Recovery After Photobleaching (FRAP) to Study Nuclear Protein Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. A natural product targets BRD4 to inhibit phase separation and gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. epicypher.com [epicypher.com]
- 25. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 26. med.emory.edu [med.emory.edu]
- 27. assaygenie.com [assaygenie.com]
- 28. Modulation of the Brd4/P-TEFb Interaction by the Human T-Lymphotropic Virus Type 1 Tax Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Two-pronged Binding with Bromodomain-containing Protein 4 Liberates Positive Transcription Elongation Factor b from Inactive Ribonucleoprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Monitoring dynamic binding of chromatin proteins in vivo by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
ABBV-744: A Preclinical Technical Guide on the Selective Inhibition of the Second Bromodomain of BET Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research findings for ABBV-744, a first-in-class, orally active, and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanism of action and experimental workflows.
Core Concepts: Mechanism of Action
This compound exhibits high selectivity for the BD2 of BET family proteins (BRD2, BRD3, BRD4, and BRDT), with a binding affinity greater than 300-fold more potent for the BD2 domain of BRD4 compared to the first bromodomain (BD1).[1][2] This selective inhibition prevents the interaction between BET proteins and acetylated histones, leading to the disruption of chromatin remodeling and gene expression.[3] Consequently, the expression of key oncogenic transcription factors and anti-apoptotic proteins, such as MYC and those regulated by the androgen receptor (AR), is suppressed.[4][5] This targeted action leads to cell cycle arrest and apoptosis in susceptible cancer cells.[2][6] In gastric cancer models, this compound has been shown to induce autophagy by inactivating the PI3K/AKT/mTOR signaling pathway and activating the MAPK signaling pathway.[7]
Below is a diagram illustrating the proposed signaling pathway of this compound in cancer cells.
References
- 1. BD2 inhibitor this compound demonstrates antineuroinflammatory effects in vivo | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Differential Binding Affinities of BRD4 BDI and BDII
A new frontier in oncology research has emerged with the focused investigation of the second bromodomain of Bromodomain-containing protein 4 (BRD4 BDII). While the role of the broader BRD4 protein in cancer is well-established, recent studies have begun to dissect the distinct functions of its two tandem bromodomains, BD1 and BDII, revealing that BRD4 BDII possesses unique and critical roles in driving oncogenesis. This technical guide provides an in-depth exploration of the core functions of BRD4 BDII in cancer, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanisms, associated signaling pathways, and the experimental methodologies used to study it.
BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic readers, recognizing and binding to acetylated lysine residues on histone and non-histone proteins.[1][2] This interaction is crucial for the recruitment of transcriptional machinery to specific gene loci, thereby regulating the expression of genes involved in cell cycle progression, proliferation, and inflammation.[3][4] Dysregulation of BRD4 activity is a hallmark of numerous cancers, making it a prime therapeutic target.[5][6]
While both bromodomains contribute to BRD4's function, they exhibit distinct binding affinities and play non-redundant roles in gene regulation. Emerging evidence suggests that BRD4 BDII is particularly important for the rapid induction of gene expression in response to cellular stress and inflammatory signals, processes that are often hijacked by cancer cells to promote survival, metastasis, and chemoresistance.[7]
The two bromodomains of BRD4, despite sharing a conserved structural fold, display notable differences in their binding affinities for various acetylated lysine residues on histone tails. These differential binding preferences are thought to underpin their distinct functional roles in gene regulation and oncogenesis. Generally, the first bromodomain (BDI) exhibits a higher affinity for acetylated histones compared to the second bromodomain (BDII).
| Acetylated Histone Peptide | BRD4 BDI Dissociation Constant (Kd) (µM) | BRD4 BDII Dissociation Constant (Kd) (µM) | Reference |
| H4K5ac | ~600 | Weak or no binding | [8] |
| H4K8ac | - | - | |
| H4K12ac | ~1000 | Weak or no binding | [8] |
| H4K16ac | - | - | |
| H4K5acK8ac | - | - | |
| H4K5acK12ac | Avid binding | Avid binding | [9] |
| H3K9acK14ac | Avid binding | Avid binding | [9] |
| Tetra-acetylated H4 (H4K5acK8acK12acK16ac) | 23 | 125 | [8] |
| Di-acetylated H4 (unspecified) | Avid binding | Avid binding | [10] |
| Di-acetylated H3 (unspecified) | Avid binding | Avid binding | [10] |
| Mono-acetylated H3/H4 (unspecified) | Weak or no binding | Weak or no binding | [10] |
The Role of BRD4 BDII in Oncogenic Signaling Pathways
BRD4 BDII is increasingly implicated in the regulation of specific signaling pathways that are critical for tumor progression. Its unique structural features and binding preferences allow it to interact with a distinct set of proteins and regulate a specific subset of genes involved in oncogenesis.
NF-κB Signaling
The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival, and its aberrant activation is a common feature of many cancers. BRD4 has been shown to be a key coactivator of NF-κB-dependent transcription. While both bromodomains are likely involved, the BDII domain appears to play a significant role in mediating the interaction with acetylated RelA, a key component of the NF-κB complex. This interaction is crucial for the recruitment of the transcriptional machinery to NF-κB target genes, leading to the expression of pro-inflammatory and anti-apoptotic proteins that support tumor growth.[5]
Endothelial-Mesenchymal Transition (EndoMT)
Endothelial-mesenchymal transition is a cellular process implicated in cancer progression, metastasis, and fibrosis. Recent studies have highlighted a critical role for BRD4, and specifically its BDII domain, in driving EndoMT. The selective inhibition of BDII has been shown to abrogate TGF-β1-induced EndoMT, suggesting that BDII is a key mediator of this pro-metastatic process.
Experimental Protocols for Studying BRD4 BDII
A variety of experimental techniques are employed to investigate the specific functions of BRD4 BDII in oncogenesis. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for BRD4 BDII
ChIP-seq is a powerful technique to identify the genome-wide localization of a specific protein, such as BRD4, and can be adapted to study the specific binding of the BDII domain.
Objective: To map the genomic regions specifically bound by the BRD4 BDII domain in cancer cells.
Methodology:
-
Cell Culture and Cross-linking:
-
Culture cancer cells of interest to ~80-90% confluency.
-
Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Sonication:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation with BDII-specific Antibody:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody that specifically recognizes the BRD4 BDII domain. A pan-BRD4 antibody can be used as a control.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of wash buffers to remove non-specific binding.
-
Elute the immunoprecipitated complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of significant enrichment.
-
Annotate the peaks to identify associated genes and regulatory elements.
-
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry
Co-IP coupled with mass spectrometry is used to identify the protein interaction partners of BRD4 BDII.
Objective: To identify proteins that specifically interact with the BRD4 BDII domain in cancer cells.
Methodology:
-
Cell Lysis:
-
Lyse cancer cells expressing endogenous or tagged BRD4 using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to BRD4 BDII or the tag on the exogenous BRD4.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an appropriate elution buffer.
-
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the MS/MS data using a protein database search algorithm.
-
Compare the identified proteins with those from a control Co-IP (e.g., using a non-specific IgG antibody) to identify specific interactors.
-
Conclusion
The second bromodomain of BRD4 is emerging as a critical and distinct player in the landscape of oncogenesis. Its unique binding preferences and involvement in specific signaling pathways, such as NF-κB and EndoMT, underscore its importance as a therapeutic target. The development of BDII-selective inhibitors holds promise for more targeted and potentially less toxic cancer therapies. The experimental methodologies outlined in this guide provide a framework for researchers to further unravel the complexities of BRD4 BDII function and to accelerate the development of novel anti-cancer strategies. As our understanding of the nuanced roles of individual bromodomains continues to grow, so too will our ability to rationally design drugs that effectively combat cancer.
References
- 1. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. embopress.org [embopress.org]
- 3. What are BRD4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. BRD4 and Cancer: going beyond transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 6. BRD4 Inhibitor Inhibits Colorectal Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Structural basis and binding properties of the second bromodomain of Brd4 with acetylated histone tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The double bromodomain protein Brd4 binds to acetylated chromatin during interphase and mitosis - PMC [pmc.ncbi.nlm.nih.gov]
ABBV-744 and its Potent Downregulation of MYC Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ABBV-744, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, and its significant impact on the expression of the MYC oncogene. This compound has demonstrated robust antitumor activity in preclinical models, particularly in acute myeloid leukemia (AML) and prostate cancer, primarily through its modulation of key transcriptional pathways.[1][2][3]
Core Mechanism of Action
This compound is an orally bioavailable small molecule that preferentially binds to the BD2 of BET proteins, which include BRD2, BRD3, BRD4, and BRDT.[4][5] This selective inhibition prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and gene expression.[4][5] A critical consequence of this action is the suppression of the transcription of growth-promoting genes, most notably the MYC oncogene.[1][6] The expression of MYC is often dependent on the function of BRD4, a key member of the BET family, making it a prime target for therapeutic intervention.[6][7]
Quantitative Impact on MYC Expression
This compound treatment has been shown to effectively downregulate both MYC mRNA and protein levels in a variety of cancer cell lines. The following tables summarize the quantitative data from key preclinical studies.
| Cell Line | Cancer Type | This compound Concentration | Time Point | Effect on MYC Expression | Reference |
| LNCaP | Prostate Cancer | 90 nM | 6 hours | Downregulation of MYC gene expression | [8][9] |
| LNCaP | Prostate Cancer | 90 nM | 24 hours | Reduction in MYC protein levels | [9] |
| SKM-1 | Acute Myeloid Leukemia | Not specified | Not specified | Downregulated MYC expression | [1] |
| MV4;11 | Acute Myeloid Leukemia | Not specified | Not specified | Displaced BRD4 and MLL from the regulatory regions of the c-Myc gene | [7] |
| Nomo-1 | Acute Myeloid Leukemia | Not specified | Not specified | Displaced BRD4 and MLL from the regulatory regions of the c-Myc gene | [7] |
| In Vivo Model | Cancer Type | This compound Dosage | Duration | Effect on Tumor Growth and MYC Pathway | Reference |
| AML Xenograft | Acute Myeloid Leukemia | Not specified | Not specified | Antitumor efficacy comparable to pan-BET inhibitors with improved tolerability, associated with MYC pathway inhibition. | [3] |
| Prostate Cancer Xenograft | Prostate Cancer | 4.7 mg/kg (oral gavage) | 28 days | Delayed tumor growth, with evidence of MYC pathway downregulation. | [8] |
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway through which this compound exerts its inhibitory effect on MYC expression.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Epigenetic Regulation by BET Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal domain (BET) family of proteins are crucial epigenetic readers that play a pivotal role in the regulation of gene transcription. These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain. The mammalian BET family comprises four members: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] BET proteins act as scaffolds, recognizing and binding to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[3][4] This function is integral to a multitude of cellular processes, including cell cycle progression, differentiation, and inflammation.[5] Dysregulation of BET protein activity has been implicated in a variety of diseases, most notably cancer and inflammatory disorders, making them attractive targets for therapeutic intervention.[6][7]
This technical guide provides a comprehensive overview of the epigenetic regulation by BET proteins, detailing their mechanism of action, their role in key signaling pathways, and the methodologies used to study their function. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of epigenetics and drug discovery.
The BET Protein Family: Structure and Function
The four members of the human BET family—BRD2, BRD3, BRD4, and BRDT—share a conserved domain architecture.[8] This includes two N-terminal bromodomains (BD1 and BD2), an Extra-Terminal (ET) domain, and for BRD4 and BRDT, a C-terminal domain (CTD).[9]
-
Bromodomains (BD1 and BD2): These domains are approximately 110 amino acids in length and are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins.[1][3] This interaction is a key mechanism for tethering BET proteins to chromatin at active gene promoters and enhancers.[4] While both bromodomains bind acetylated lysines, they exhibit some degree of selectivity for different acetylation marks and play distinct, non-redundant roles in gene regulation.[10]
-
Extra-Terminal (ET) Domain: The ET domain mediates protein-protein interactions, allowing BET proteins to recruit a variety of transcriptional regulators and chromatin-modifying complexes to target gene loci.[11]
-
C-Terminal Domain (CTD): Present in BRD4 and BRDT, the CTD is crucial for recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to promote transcriptional elongation.[9]
Mechanism of Action in Gene Transcription
BET proteins are key regulators of gene transcription, acting at multiple stages of the process. Their primary mechanism involves the recognition of acetylated histones at gene promoters and enhancers, which are hallmarks of active chromatin.[2][7] Upon binding, BET proteins, particularly BRD4, recruit the P-TEFb complex.[9] P-TEFb then phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), releasing it from a paused state and enabling productive transcriptional elongation.[7][12] This process is critical for the expression of a wide range of genes, including many proto-oncogenes and inflammatory cytokines.[13][14]
dot
Caption: Mechanism of BET protein-mediated transcriptional activation.
Role in Key Signaling Pathways
BET proteins are integral components of several critical signaling pathways that are often dysregulated in disease.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity.[15] BRD4 has been shown to be a key co-activator of NF-κB.[1] Upon stimulation, the NF-κB subunit RelA is acetylated, creating a binding site for the bromodomains of BRD4.[1] This interaction is crucial for the recruitment of P-TEFb and the subsequent transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines.[1] Inhibition of BET proteins can therefore effectively suppress inflammatory responses.[16][17]
dot
Caption: Role of BRD4 in the NF-κB signaling pathway.
Regulation of the c-MYC Oncogene
The c-MYC proto-oncogene is a master regulator of cell proliferation and is frequently overexpressed in a wide range of human cancers.[18] The expression of c-MYC is highly dependent on BET proteins, particularly BRD4.[5][18] BRD4 binds to super-enhancer regions upstream of the c-MYC gene, driving its high-level transcription.[18] BET inhibitors effectively displace BRD4 from these super-enhancers, leading to a rapid and profound downregulation of c-MYC expression and subsequent cell cycle arrest and apoptosis in cancer cells.[14][18] This makes the BET-c-MYC axis a prime target for cancer therapy.
dot```dot graph "cMYC_Regulation_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
SuperEnhancer [label="c-MYC Super-Enhancer", shape=ellipse, style=filled, fillcolor="#FBBC05"]; BRD4 [label="BRD4", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PTEFb [label="P-TEFb", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PolII [label="RNA Pol II", style=filled, fillcolor="#FBBC05"]; cMYC_Gene [label="c-MYC Gene", shape=cds, style=filled, fillcolor="#FBBC05"]; cMYC_mRNA [label="c-MYC mRNA", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cMYC_Protein [label="c-MYC Protein", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Growth", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BETi [label="BET Inhibitor\n(e.g., JQ1)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SuperEnhancer -> BRD4 [label="Binds to"]; BRD4 -> PTEFb [label="Recruits"]; PTEFb -> PolII [label="Activates"]; PolII -> cMYC_Gene [label="Transcribes"]; cMYC_Gene -> cMYC_mRNA; cMYC_mRNA -> cMYC_Protein [label="Translates to"]; cMYC_Protein -> Proliferation [label="Drives"]; BETi -> BRD4 [label="Inhibits Binding", style=dashed, color="#EA4335"]; }
Caption: Experimental workflow for ChIP-seq.
Detailed Protocol:
-
Cell Culture and Cross-linking:
-
Culture cells to ~80-90% confluency.
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a lysis buffer.
-
Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the BET protein of interest (e.g., anti-BRD4).
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a column-based kit or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are enriched for BET protein binding.
-
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is a method for mapping chromatin accessibility genome-wide, providing insights into gene regulatory landscapes.
dot
Caption: Experimental workflow for ATAC-seq.
Detailed Protocol:
-
Cell Preparation:
-
Start with 50,000 to 500,000 cells.
-
Lyse the cells in a hypotonic buffer to isolate the nuclei.
-
-
Transposition Reaction:
-
Resuspend the nuclei in the Tn5 transposase reaction mix.
-
Incubate for 30 minutes at 37°C. The Tn5 transposase will fragment the DNA in open chromatin regions and simultaneously ligate sequencing adapters.
-
-
DNA Purification:
-
Purify the tagmented DNA using a column-based kit.
-
-
PCR Amplification:
-
Amplify the tagmented DNA using PCR with barcoded primers. The number of PCR cycles should be optimized to avoid over-amplification.
-
-
Library Purification and Sequencing:
-
Purify the amplified library to remove primers and small fragments.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Identify regions of high read density, which correspond to open chromatin regions.
-
Cell Proliferation Assays
Cell proliferation assays are used to assess the anti-proliferative effects of BET inhibitors.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
-
Drug Treatment:
-
After 24 hours, treat the cells with a range of concentrations of the BET inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 48-72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals. [14][16]5. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. [14][16]6. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
BrdU Assay
The BrdU assay measures DNA synthesis by detecting the incorporation of the thymidine analog bromodeoxyuridine (BrdU).
Detailed Protocol:
-
Cell Seeding and Drug Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to the cells and incubate for a period of time (e.g., 2-24 hours) to allow for its incorporation into newly synthesized DNA. [2]3. Fixation and Denaturation:
-
Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU. [1]4. Immunodetection:
-
Incubate the cells with an anti-BrdU antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
-
Detection:
-
For enzymatic detection, add a substrate and measure the colorimetric or chemiluminescent signal. For fluorescent detection, measure the fluorescence intensity.
-
-
Data Analysis:
-
Quantify the signal to determine the level of cell proliferation.
-
Conclusion
The study of BET proteins has provided profound insights into the epigenetic control of gene expression and its implications for human health and disease. As "readers" of the histone code, BET proteins are central players in translating epigenetic marks into transcriptional outcomes. The development of potent and specific BET inhibitors has not only been a valuable tool for dissecting these fundamental biological processes but also holds immense promise for the treatment of a wide range of diseases, including cancer and inflammatory conditions. This technical guide provides a foundational understanding of BET protein biology and the experimental approaches used to investigate their function, serving as a resource to propel further research and therapeutic development in this exciting field.
References
- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. RECENT PROGRESS AND STRUCTURAL ANALYSES OF DOMAIN-SELECTIVE BET INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
ABBV-744 Target Validation in Prostate Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant therapeutic challenge, particularly in its advanced, castration-resistant form (CRPC). The androgen receptor (AR) signaling axis is a key driver of prostate cancer progression, and while androgen deprivation therapies are initially effective, resistance inevitably emerges. This has spurred the development of novel therapeutic strategies targeting downstream effectors and co-regulators of AR signaling. One such promising approach is the inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins.
This technical guide provides a comprehensive overview of the target validation of ABBV-744, a selective inhibitor of the second bromodomain (BD2) of BET proteins, in the context of prostate cancer. We will delve into its mechanism of action, present key preclinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.
The Target: BET Proteins and Their Role in Prostate Cancer
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] These proteins contain two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histone tails and other proteins.[3] This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.
In prostate cancer, BRD4, a key member of the BET family, has been shown to be a critical co-activator of the androgen receptor.[4] It localizes to AR-containing super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes, including MYC, and genes involved in the AR signaling pathway itself.[5] By facilitating the transcription of these critical genes, BRD4 promotes prostate cancer cell proliferation, survival, and resistance to therapy.
Pan-BET inhibitors, which target both BD1 and BD2 of all BET family members, have shown anti-tumor activity in preclinical models of prostate cancer. However, their clinical utility has been hampered by dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues.[5] This has led to the development of selective BET inhibitors, like this compound, which target specific bromodomains to potentially achieve a better therapeutic window.
This compound: A Selective BD2 Inhibitor
This compound is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the BET family proteins.[5] This selectivity is a key feature, as BD1 and BD2 are thought to have distinct, non-redundant functions. The rationale behind developing a BD2-selective inhibitor is to retain the desired anti-cancer efficacy while minimizing the off-target effects associated with pan-BET inhibition.[5]
Mechanism of Action in Prostate Cancer
In prostate cancer, the primary mechanism of action of this compound is the disruption of the AR signaling axis. By binding to the BD2 domain of BRD4, this compound displaces it from AR-associated super-enhancers.[5] This prevents the recruitment of the transcriptional machinery necessary for the expression of AR target genes.[6] The downstream consequences of this inhibition include:
-
Downregulation of key oncogenes: Notably, the expression of MYC, a critical driver of prostate cancer proliferation, is suppressed.[3]
-
Inhibition of AR-dependent transcription: The expression of canonical AR target genes, such as KLK2 (kallikrein-related peptidase 2), is reduced.[3]
-
Induction of cell cycle arrest and senescence: this compound has been shown to induce a G1 cell cycle arrest in prostate cancer cells.[3]
The selective inhibition of BD2 by this compound appears to have a more focused impact on the transcriptome compared to pan-BET inhibitors, which may contribute to its improved tolerability.[5]
Data Presentation
In Vitro Activity of this compound
The anti-proliferative activity of this compound has been evaluated in various prostate cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against different BET bromodomains and its anti-proliferative effects.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Bromodomain Binding | |||
| BRD2-BD2 | TR-FRET | 8 | [7] |
| BRD3-BD2 | TR-FRET | 13 | [7] |
| BRD4-BD2 | TR-FRET | 4 | [7] |
| BRDT-BD2 | TR-FRET | 18 | [7] |
| Anti-proliferative Activity | |||
| LNCaP | Cell Viability | 90 (induces cell cycle arrest) | [3] |
| MDA-PCa-2b | Not specified | Potent activity reported |
In Vivo Efficacy of this compound
The anti-tumor efficacy of this compound has been demonstrated in preclinical xenograft models of prostate cancer.
| Xenograft Model | Treatment | Dosing | Outcome | Reference |
| LNCaP | This compound | 4.7 mg/kg, oral gavage, daily for 28 days | Delayed tumor growth, comparable or better activity than ABBV-075 | [3] |
| MDA-PCa-2b | This compound | Not specified | Induced tumor growth inhibition comparable to ABBV-075 |
Experimental Protocols
Cell Viability Assay
This protocol describes a general method for assessing the effect of this compound on the viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed prostate cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: After the incubation period, allow the plates to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Measure the luminescent signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol outlines the general steps for performing ChIP-Seq to identify the genomic binding sites of BRD4 in prostate cancer cells treated with this compound.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
This compound
-
Formaldehyde (for crosslinking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-BRD4 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and Crosslinking: Treat prostate cancer cells with this compound or vehicle (DMSO) for a specified time. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium and incubating at room temperature. Quench the crosslinking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclei in a suitable buffer and shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-BRD4 antibody overnight at 4°C. Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads several times with different wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA. Perform high-throughput sequencing on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms to identify regions of BRD4 enrichment. Analyze the differential binding of BRD4 between this compound-treated and control samples.
RNA Sequencing (RNA-Seq)
This protocol provides a general workflow for analyzing the transcriptional changes induced by this compound in prostate cancer cells.
Materials:
-
Prostate cancer cells (e.g., LNCaP)
-
This compound
-
RNA extraction kit
-
DNase I
-
RNA quality control instrumentation (e.g., Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Treatment and RNA Extraction: Treat prostate cancer cells with this compound or vehicle (DMSO) for the desired duration. Harvest the cells and extract total RNA using a suitable RNA extraction kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and integrity of the extracted RNA using a Bioanalyzer or similar instrument.
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification (for poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis: Perform quality control on the raw sequencing reads. Align the reads to the reference genome. Quantify gene expression levels. Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated upon this compound treatment. Conduct pathway and gene set enrichment analysis to understand the biological processes affected by the transcriptional changes.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Prostate cancer cells (e.g., LNCaP)
-
Matrigel
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
-
Animal housing and monitoring facilities
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells mixed with Matrigel into the flank of each mouse.[8]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
-
Drug Administration: Administer this compound orally by gavage to the treatment group at the desired dose and schedule. Administer the vehicle solution to the control group.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring Animal Health: Monitor the body weight and overall health of the mice throughout the study.
-
Study Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or at a fixed time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition (TGI) for the treatment group compared to the control group. Perform statistical analysis to determine the significance of the anti-tumor effect.
Mandatory Visualizations
Caption: Mechanism of action of this compound in prostate cancer.
Caption: Experimental workflow for ChIP-Seq analysis.
Caption: Workflow for in vivo prostate cancer xenograft study.
Clinical Landscape
While preclinical data for this compound in prostate cancer are promising, clinical development has primarily focused on hematological malignancies. A phase 1 clinical trial (NCT03360006) evaluated the safety and pharmacokinetics of this compound in patients with relapsed/refractory Acute Myeloid Leukemia (AML).[1] Another ongoing phase 1b study (NCT04454658) is investigating this compound alone or in combination with other agents in patients with myelofibrosis.[9]
The broader class of BET inhibitors is being actively investigated in prostate cancer. Several clinical trials are evaluating pan-BET inhibitors, both as monotherapy and in combination with other agents like enzalutamide.[10][11] A key area of investigation is the potential of BET inhibitors to overcome resistance to androgen receptor-targeted therapies, including in patients with AR splice variants like AR-V7, which are associated with a poor prognosis.[4][12] Preclinical studies have suggested that BET inhibitors can downregulate the expression of AR-V7.[4]
Conclusion
The selective inhibition of the BD2 domain of BET proteins with this compound represents a rational and promising therapeutic strategy for prostate cancer. Its mechanism of action, centered on the disruption of the AR signaling axis through the displacement of BRD4 from super-enhancers, is well-supported by preclinical evidence. The potent in vitro and in vivo anti-tumor activity, coupled with an improved tolerability profile compared to pan-BET inhibitors, underscores the potential of this targeted approach.
Further research is warranted to fully elucidate the therapeutic potential of this compound in prostate cancer. This includes more extensive preclinical studies in various models of prostate cancer, including those resistant to current therapies, and ultimately, well-designed clinical trials in this patient population. The ongoing clinical development of other BET inhibitors in prostate cancer will provide valuable insights into the broader applicability of this class of drugs and will help to define the optimal clinical setting for agents like this compound. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers working to further validate and advance this promising therapeutic strategy.
References
- 1. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET inhibitors in metastatic prostate cancer: therapeutic implications and rational drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology of ABBV-744 Binding to the Second Bromodomain (BDII): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is a potent and highly selective, orally bioavailable small molecule inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.[2] Each BET protein contains two tandem bromodomains, BD1 and BDII, which recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene loci.[2] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammation. While pan-BET inhibitors that target both BD1 and BDII have shown therapeutic promise, they are often associated with dose-limiting toxicities. The development of domain-selective inhibitors like this compound, which preferentially binds to BDII, represents a promising strategy to enhance the therapeutic index by potentially separating on-target efficacy from toxicity. This guide provides an in-depth technical overview of the structural biology of this compound binding to BDII, including quantitative binding data, detailed experimental protocols, and an exploration of the downstream signaling consequences.
Quantitative Binding Affinity of this compound
This compound exhibits significant selectivity for the second bromodomain (BDII) across the BET family of proteins. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for each of the BET bromodomains, as determined by Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.
| Bromodomain | This compound IC50 (nM) |
| BRD2-BDI | 2449 |
| BRD2-BDII | 8 |
| BRD3-BDI | 7501 |
| BRD3-BDII | 13 |
| BRD4-BDI | 2006 |
| BRD4-BDII | 4 |
| BRDT-BDI | 1835 |
| BRDT-BDII | 19 |
Data sourced from Faivre et al., as cited in a study on the selectivity mechanism of pyrrolopyridone analogues.
Structural Basis of BDII Selectivity
The high selectivity of this compound for BDII over BDI is attributed to key amino acid differences within the acetyl-lysine binding pocket of the two domains. The crystal structure of this compound in complex with the second bromodomain of BRD2 (PDB ID: 6E6J) provides detailed insights into the molecular interactions driving this selectivity.
Experimental Protocols
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Binding Affinity
This protocol outlines a general method for determining the binding affinity of inhibitors to BET bromodomains, which can be adapted for this compound.
Materials:
-
Recombinant, purified BET bromodomain proteins (BDI and BDII of BRD2, BRD3, BRD4, and BRDT) with an affinity tag (e.g., GST or His-tag).
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac).
-
Europium-labeled anti-tag antibody (e.g., anti-GST-Europium).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2).
-
This compound or other test compounds.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume black plates.
-
TR-FRET plate reader.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the respective BET bromodomain protein and the biotinylated H4K12ac peptide to each well.
-
Incubate for 30 minutes at room temperature.
-
Add a pre-mixed solution of the Europium-labeled anti-tag antibody and the streptavidin-conjugated acceptor fluorophore.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the fluorescence ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
X-ray Crystallography of this compound in Complex with BRD2-BDII
The following protocol is based on the methods used to determine the crystal structure of this compound with BRD2-BDII (PDB ID: 6E6J).
Protein Expression and Purification:
-
Clone the gene encoding the second bromodomain of human BRD2 (e.g., residues 348-472) into an E. coli expression vector with a cleavable N-terminal His-tag.
-
Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in a suitable medium (e.g., TB) at 37°C to an OD600 of ~0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 20 mM imidazole, 1 mM TCEP).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Purify the His-tagged BRD2-BDII protein from the supernatant using a nickel-affinity chromatography column.
-
Elute the protein with a high concentration of imidazole.
-
Cleave the His-tag with a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.
-
Further purify the protein using a second nickel-affinity column to remove the cleaved tag and any uncleaved protein, followed by size-exclusion chromatography.
-
Concentrate the purified protein to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
Crystallization:
-
Incubate the purified BRD2-BDII protein with a molar excess of this compound (e.g., 2-fold) for at least 1 hour on ice.
-
Set up crystallization trials using the hanging drop vapor diffusion method at a controlled temperature (e.g., 20°C).
-
Mix the protein-inhibitor complex with a reservoir solution in a 1:1 ratio. A typical reservoir solution for the 6E6J structure was 0.1 M MES pH 6.5, 20% PEG 8000, and 0.2 M ammonium sulfate.
-
Monitor the drops for crystal growth over several days to weeks.
Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20% glycerol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as HKL2000 or XDS.
-
Solve the structure by molecular replacement using a previously determined structure of a BET bromodomain as a search model.
-
Refine the structure using software such as PHENIX or REFMAC5, including manual model building in Coot.
-
Validate the final structure using tools like MolProbity.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol provides a general workflow for investigating the genome-wide occupancy of BET proteins and the effect of this compound on their chromatin localization.
Materials:
-
Cell line of interest (e.g., a cancer cell line sensitive to this compound).
-
This compound.
-
Formaldehyde (for cross-linking).
-
Glycine.
-
Cell lysis buffer.
-
Nuclear lysis buffer.
-
Sonicator.
-
ChIP-grade antibody against the BET protein of interest (e.g., BRD4).
-
Protein A/G magnetic beads.
-
Wash buffers of varying stringency.
-
Elution buffer.
-
Proteinase K.
-
RNase A.
-
DNA purification kit.
-
Reagents for library preparation for next-generation sequencing.
Procedure:
-
Culture the cells to a sufficient density.
-
Treat one set of cells with this compound at a desired concentration and for a specific duration, and another set with vehicle (DMSO) as a control.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium (e.g., to a final concentration of 1%) and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, wash with cold PBS, and lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-500 bp using sonication.
-
Clarify the sheared chromatin by centrifugation.
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitate the protein-DNA complexes by incubating the chromatin overnight at 4°C with an antibody against the target BET protein.
-
Capture the antibody-protein-DNA complexes by adding protein A/G magnetic beads.
-
Wash the beads with a series of buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a DNA purification kit.
-
Prepare the purified DNA for next-generation sequencing by performing end-repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
Sequence the ChIP-DNA libraries on a high-throughput sequencing platform.
-
Analyze the sequencing data to identify regions of the genome where the BET protein is enriched and to determine how this enrichment is altered by treatment with this compound.
Downstream Signaling and Biological Consequences
Inhibition of BET protein binding to acetylated histones by this compound disrupts the transcriptional program of cancer cells, leading to cell cycle arrest and apoptosis.[3] A key consequence of BET inhibition is the downregulation of the proto-oncogene MYC, a master regulator of cell proliferation and survival. BET proteins, particularly BRD4, are known to occupy the super-enhancers that drive the expression of MYC. By displacing BRD4 from these regulatory regions, this compound effectively suppresses MYC transcription.
Furthermore, BET inhibitors have been shown to modulate the expression of anti-apoptotic proteins, such as BCL-2.[3] The inhibition of BET proteins can lead to a decrease in BCL-2 levels, thereby sensitizing cancer cells to apoptosis. The selective inhibition of BDII by this compound is thought to be sufficient to mediate these anti-cancer effects in certain cellular contexts, such as acute myeloid leukemia (AML) and prostate cancer.[3]
Signaling Pathway of BET Inhibition by this compound
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of ABBV-744
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is a potent and selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1] By preferentially binding to the BDII domain, this compound disrupts the interaction between BET proteins and acetylated histones, leading to altered chromatin remodeling and gene expression.[2] This targeted mechanism has shown promise in preclinical models of various cancers, including acute myeloid leukemia (AML) and prostate cancer, by inhibiting the transcription of key oncogenes and cell cycle regulators.[1][3]
These application notes provide detailed protocols for key in vitro assays to evaluate the activity of this compound, enabling researchers to assess its anti-proliferative, pro-apoptotic, and cell cycle-modulating effects.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory concentrations of this compound across various parameters and cell lines.
Table 1: In Vitro IC50 Values of this compound for BET Bromodomains
| Target | IC50 (nM) |
| BRD2 (BDII) | 8 |
| BRD3 (BDII) | 13 |
| BRD4 (BDII) | 4 |
| BRDT (BDII) | 18 |
Data sourced from MedchemExpress.[4]
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h |
| AGS | Gastric Cancer | 7.4 | 3.5 |
| HGC-27 | Gastric Cancer | 4.8 | 2.3 |
Data sourced from a study on this compound in gastric cancer.[5]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
This compound, as a BET inhibitor, primarily functions by displacing BRD4 from chromatin, particularly at super-enhancer regions of oncogenes like MYC. This leads to the downregulation of their transcription, which in turn affects multiple downstream signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
A typical workflow to characterize the in vitro effects of this compound involves a series of cell-based assays to determine its impact on cell viability, apoptosis, and cell cycle progression.
Caption: In vitro experimental workflow.
Detailed Experimental Protocols
Protocol 1: Cell Viability/Anti-Proliferation Assay using CellTiter-Glo®
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the IC50 value.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[6] The luminescent signal is proportional to the number of viable cells in culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Protocol:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium in a 96-well plate).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Record the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental values.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not lead to overconfluence during the treatment period.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, directly collect the cells.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[10]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quadrant the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. By staining fixed and permeabilized cells with PI, the DNA content of each cell can be measured by flow cytometry. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density.
-
Allow cells to attach overnight (for adherent cells).
-
Treat cells with desired concentrations of this compound and a vehicle control for the chosen time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes).
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Collect data for at least 10,000 events per sample.
-
Use a dot plot of forward scatter area versus height to gate on single cells and exclude doublets.
-
Analyze the DNA content histogram using a cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. promega.com [promega.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for ABBV-744 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of ABBV-744, a first-in-class, orally bioavailable, and selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins. The following sections detail the mechanism of action, experimental protocols for xenograft studies in various cancer models, and a summary of key quantitative data.
Mechanism of Action
This compound selectively targets the BDII of BET proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones.[1][2][3][4][5] This targeted inhibition disrupts chromatin remodeling and the transcription of key oncogenes and growth-promoting genes, leading to cell cycle arrest and apoptosis in cancer cells.[2] In prostate cancer models, this compound has been shown to displace BRD4 from androgen receptor (AR)-containing super-enhancers, thereby inhibiting AR-dependent transcription. In Acute Myeloid Leukemia (AML), it targets hematopoietic transcription factors and anti-apoptotic proteins like BCL2.[2] Studies in gastric cancer have revealed that this compound induces autophagy by inactivating the PI3K/AKT/mTOR signaling pathway and activating the MAPK pathway.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for in vivo xenograft studies.
Caption: Mechanism of action of this compound in inhibiting cancer cell growth.
Caption: General experimental workflow for this compound xenograft studies.
Quantitative Data from Preclinical Studies
The following tables summarize the in vivo efficacy of this compound in various cancer xenograft models.
Table 1: Efficacy of this compound in Acute Myeloid Leukemia (AML) Xenograft Models
| Cell Line/Model | Animal Model | This compound Dose & Schedule | Outcome | Reference |
| SKM-1 | N/A | 37.5 mg/kg, PO, daily for 21 days | Significant tumor growth inhibition | [Lin et al., Mol Cancer Ther 2021, Supplementary Table S2] |
| THP-1 | N/A | 37.5 mg/kg, PO, daily for 21 days | Moderate tumor growth inhibition | [Lin et al., Mol Cancer Ther 2021, Supplementary Table S2] |
| Kasumi-1 | N/A | 37.5 mg/kg, PO, daily for 15 days | Significant tumor growth inhibition | [Lin et al., Mol Cancer Ther 2021, Supplementary Table S2] |
| OCI-AML2 | N/A | 37.5 mg/kg, PO, daily for 22 days | Significant tumor growth inhibition | [Lin et al., Mol Cancer Ther 2021, Supplementary Table S2] |
| PDX (FLT3-ITD, DNMT3A, IDH1, NPM1 mutations) | NSG Mice | 9.4 mg/kg for 21 days | Increased median survival (76 vs 67.5 days) | [Konopleva et al., Blood 2018] |
| 7 additional PDX models | NSG Mice | N/A | Delayed AML progression in 5 of 7 models | [Konopleva et al., Blood 2018] |
Table 2: Efficacy of this compound in Prostate Cancer Xenograft Models
| Cell Line | Animal Model | This compound Dose & Schedule | Outcome | Reference |
| LNCaP | N/A | 4.7 mg/kg, oral gavage, for 28 days | Delayed tumor growth; comparable or better activity than ABBV-075 | [Faivre et al., Nature 2020] |
| MDA-PCa-2b | N/A | Doses at fractions of MTD | Tumor growth inhibition comparable to ABBV-075 at its MTD | [Faivre et al., AACR 2018] |
Table 3: Efficacy of this compound in Gastric Cancer Xenograft Models
| Cell Line | Animal Model | This compound Dose & Schedule | Outcome | Reference |
| AGS | N/A | N/A | Significantly suppressed tumor growth | [Study on Gastric Cancer] |
| HGC-27 | N/A | N/A | Significantly suppressed tumor growth | [Study on Gastric Cancer] |
Detailed Experimental Protocols
Acute Myeloid Leukemia (AML) Xenograft and PDX Studies
Objective: To evaluate the in vivo anti-leukemic activity of this compound as a single agent and in combination with other therapies.
Materials:
-
Cell Lines: SKM-1, THP-1, Kasumi-1, OCI-AML2
-
Primary Samples: Patient-derived AML cells
-
Animal Models: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) or NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old.
-
Reagents: this compound, Venetoclax (for combination studies), vehicle control, Matrigel, RPMI-1640 medium, Fetal Bovine Serum (FBS), antibiotics.
Protocol:
-
Cell Culture: Culture AML cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Tumor Implantation (Cell Line Xenografts):
-
Harvest cells during exponential growth and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 106 to 10 x 106 cells into the flank of each mouse.
-
-
Tumor Implantation (Patient-Derived Xenografts - PDX):
-
Inject 2 million primary AML cells intravenously into NSG mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width2)/2.
-
For PDX models, monitor engraftment by retro-orbital bleeding and flow cytometry analysis of peripheral blood.
-
-
Treatment:
-
When tumors reach a volume of approximately 100-200 mm3 (for subcutaneous models) or upon confirmation of engraftment (for PDX models), randomize mice into treatment groups.
-
Administer this compound orally at the indicated doses (e.g., 9.4 mg/kg or 37.5 mg/kg) and schedules (e.g., daily for a specified number of days).
-
Administer vehicle control to the control group.
-
For combination studies, co-administer Venetoclax at its effective dose.
-
-
Endpoint and Analysis:
-
Monitor body weight as an indicator of toxicity.
-
The primary endpoint is tumor growth inhibition or survival.
-
At the end of the study, euthanize mice and collect tumors, bone marrow, and spleen for further analysis (e.g., histology, Western blotting, flow cytometry).
-
Prostate Cancer Xenograft Studies
Objective: To assess the anti-tumor efficacy and tolerability of this compound in androgen receptor-positive prostate cancer models.
Materials:
-
Cell Lines: LNCaP, MDA-PCa-2b
-
Animal Models: Male immunodeficient mice (e.g., nude or NOD/SCID).
-
Reagents: this compound, ABBV-075 (pan-BET inhibitor for comparison), vehicle control, appropriate cell culture medium.
Protocol:
-
Cell Culture: Culture prostate cancer cell lines in their recommended medium.
-
Tumor Implantation: Subcutaneously implant prostate cancer cells into the flanks of male immunodeficient mice.
-
Treatment: Once tumors are established, randomize mice to receive this compound, ABBV-075, or vehicle control via oral gavage.
-
Efficacy and Tolerability Assessment:
-
Measure tumor volumes regularly.
-
Monitor for signs of toxicity, including changes in body weight, platelet counts, and gastrointestinal symptoms.
-
-
Pharmacodynamic Studies: At the end of the study, collect tumor tissues to analyze the expression of AR-dependent genes and BRD4 occupancy at super-enhancers via techniques like RNA-Seq and ChIP-Seq.
Gastric Cancer Xenograft Studies
Objective: To investigate the in vivo anti-tumor effects of this compound in gastric cancer models.
Materials:
-
Cell Lines: AGS, HGC-27
-
Animal Models: Immunodeficient mice.
-
Reagents: this compound, vehicle control, appropriate cell culture medium.
Protocol:
-
Cell Culture: Maintain AGS and HGC-27 cells in their appropriate culture medium.
-
Tumor Implantation: Establish subcutaneous xenografts by injecting gastric cancer cells into the flanks of immunodeficient mice.
-
Treatment: Once tumors are palpable, initiate treatment with this compound or vehicle control.
-
Endpoint Analysis:
-
Monitor tumor growth throughout the study.
-
At the study endpoint, excise tumors and analyze for markers of apoptosis and autophagy, and assess the activation status of the PI3K/AKT/mTOR and MAPK signaling pathways.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific cell lines, animal models, and research objectives. All animal studies should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for ABBV-744 Cell Viability Assay Using CellTiter-Glo®
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is a potent and selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] By preferentially binding to the BDII, this compound disrupts the interaction between BET proteins and acetylated histones, leading to altered chromatin remodeling and gene expression.[2][3] This disruption has been shown to inhibit the expression of key growth-promoting genes, resulting in the suppression of proliferation in tumor cells.[2] this compound has demonstrated anti-proliferative activity in various cancer models, including acute myeloid leukemia (AML) and prostate cancer.[4][5] Its mechanism of action also involves the induction of autophagy through the regulation of the PI3K/AKT/mTOR and MAPK signaling pathways in gastric cancer cells.[6]
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying viable cells in culture.[7][8] The assay measures adenosine triphosphate (ATP), an indicator of metabolically active cells.[7][8] The addition of a single reagent results in cell lysis and the generation of a luminescent signal, produced by a luciferase reaction, that is directly proportional to the amount of ATP and therefore the number of viable cells.[7] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using the CellTiter-Glo® assay.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound, illustrating its inhibitory effect on BET proteins and subsequent impact on downstream cellular processes and signaling pathways.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as determined by cell viability assays.
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 72 hours | 152.67 | [9] |
| SKM-1 | Acute Myeloid Leukemia | 5 days | Not explicitly stated, but potent antiproliferative activity observed | [4] |
| LNCaP | Prostate Cancer | Not explicitly stated, but potent antiproliferative activity observed | Not explicitly stated, but potent antiproliferative activity observed | [9][10] |
| AGS | Gastric Cancer | 24, 48, 72 hours | Dose-dependent inhibition observed | [6] |
| HGC-27 | Gastric Cancer | 24, 48, 72 hours | Dose-dependent inhibition observed | [6] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and published studies utilizing similar assays for BET inhibitors.[7][8][11]
Materials:
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Appropriate cancer cell lines (e.g., MV4-11, SKM-1, LNCaP, AGS, HGC-27)
-
Complete cell culture medium
-
Sterile, opaque-walled 96-well plates
-
Luminometer
-
Orbital shaker
Protocol:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay. A starting point of 5,000-10,000 cells per well is recommended. c. Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. d. Include wells with medium only for background luminescence measurements. e. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach (for adherent cells) and resume growth.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a 2- or 4-fold dilution series. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). d. Carefully add the this compound dilutions or vehicle control to the appropriate wells. Treat cells in triplicate for each concentration.
-
Incubation: a. Return the plate to the 37°C incubator and incubate for the desired treatment period (e.g., 72 hours to 5 days). The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
CellTiter-Glo® Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11] b. Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. Thaw the buffer and equilibrate the lyophilized substrate to room temperature before reconstituting.[11] c. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8] d. Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[11] e. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11] f. Measure the luminescence of each well using a luminometer.
Data Analysis Workflow:
Caption: A logical workflow for the analysis of data obtained from the CellTiter-Glo® cell viability assay.
Conclusion
The CellTiter-Glo® Luminescent Cell Viability Assay provides a sensitive and reliable method for evaluating the anti-proliferative effects of this compound. The detailed protocol and supporting information in this application note are intended to guide researchers in designing and executing experiments to further characterize the activity of this selective BET inhibitor in various cancer models. Accurate determination of cell viability is crucial for understanding the therapeutic potential of novel compounds like this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. OUH - Protocols [ous-research.no]
Application Note: A Comprehensive ChIP-sequencing Protocol to Profile Genome-wide BRD4 Occupancy Following ABBV-744 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the effects of ABBV-744, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) protein family.[1][2][3] The protocol is optimized for studying changes in the genome-wide occupancy of BRD4, a key member of the BET family, in response to this compound treatment in a relevant cell line (e.g., human prostate cancer or acute myeloid leukemia cell lines).
Introduction to this compound and BET Inhibition
Proteins of the BET family, including BRD2, BRD3, and BRD4, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histone tails.[4][5] This interaction is fundamental for recruiting the transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression programs critical for cell proliferation and survival.[4]
This compound is an orally bioavailable small molecule that potently and selectively inhibits the second bromodomain (BD2) of BET proteins.[1][2][3] By binding to BET proteins, this compound prevents their association with acetylated chromatin, leading to the disruption of chromatin remodeling and the suppression of target gene expression, such as MYC.[2][3] Studies have shown that this compound can displace BRD4 from super-enhancers, inhibiting androgen receptor (AR)-dependent transcription in prostate cancer models.[6]
ChIP-seq is a powerful method to map protein-DNA interactions across the entire genome.[7] Utilizing this technique, researchers can identify the specific genomic loci where BRD4 binding is altered by this compound, providing critical insights into its mechanism of action and identifying potential biomarkers of drug response.[8]
Signaling Pathway and Experimental Workflow
Mechanism of BET Inhibition by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET inhibitor - Wikipedia [en.wikipedia.org]
- 5. BRD4 localization to lineage-specific enhancers is associated with a distinct transcription factor repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioinformatic Analysis for Profiling Drug-induced Chromatin Modification Landscapes in Mouse Brain Using ChlP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Use of ChIP-seq in Drug Discovery [dovetailbiopartners.com]
Application Notes and Protocols for NanoBRET™ Target Engagement Assay: Measuring ABBV-744 Binding to BET Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that recognize acetylated lysine residues on histones, playing a crucial role in transcriptional regulation. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family.[1][2] Understanding the direct interaction of this compound with its target proteins in a cellular context is critical for elucidating its mechanism of action and for the development of effective therapeutics.
The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target within living cells.[3][4][5] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[3][5] When a test compound, such as this compound, is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.[3][4][5] This allows for the determination of intracellular compound affinity and target engagement.
These application notes provide a detailed protocol for utilizing the NanoBRET™ TE Intracellular BET BRD Assay to quantify the target engagement of this compound with BRD4.
Signaling Pathway of BRD4
BRD4 acts as a scaffold protein that recruits transcriptional machinery to specific genomic locations, thereby regulating the expression of genes involved in cell cycle progression, apoptosis, and inflammation. As a BET inhibitor, this compound disrupts these interactions, leading to downstream effects on various signaling pathways. One such pathway involves the regulation of oncogenes like c-Myc. BRD4 is known to occupy the promoter and enhancer regions of c-Myc, and its inhibition by compounds like this compound leads to the downregulation of c-Myc expression.[6]
Caption: BRD4 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the intracellular target engagement of this compound against the first (BD1) and second (BD2) bromodomains of BRD4, as determined by the NanoBRET™ assay in HeLa cells.
| Target | Compound | IC50 (nM) | Cell Line | Assay Conditions | Reference |
| BRD4 BD1 | This compound | 27.5 | HeLa | 2-hour incubation with NanoBRET assay | [7] |
| BRD4 BD2 | This compound | Not specified, but potent | HeLa | 2-hour incubation with NanoBRET assay | [7] |
Note: While a specific IC50 for BRD4 BD2 from this source was not provided, this compound is known to be a highly selective BD2 inhibitor.[1][6]
Experimental Protocols
NanoBRET™ Target Engagement Assay for this compound
This protocol is adapted from the Promega NanoBRET™ Target Engagement Intracellular BET BRD Assay Technical Manual.[4][5]
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-BRD4 (full-length or specific bromodomain) fusion vector
-
Transfection Carrier DNA
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM + 10% FBS
-
NanoBRET™ TE Intracellular BET BRD Tracer
-
Tracer Dilution Buffer
-
This compound
-
DMSO (vehicle control)
-
White, 384-well assay plates
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring filtered luminescence (e.g., PHERAstar)
Experimental Workflow Diagram:
Caption: General experimental workflow for the NanoBRET™ assay.
Protocol:
Day 1: Cell Transfection
-
In a suitable tube, combine the NanoLuc®-BRD4 fusion vector and Transfection Carrier DNA in Opti-MEM™ medium. A 1:9 ratio of fusion vector to carrier DNA is recommended as a starting point.[8]
-
Add FuGENE® HD Transfection Reagent to the DNA mixture (typically a 1:3 ratio of DNA to reagent) and incubate for 20 minutes at room temperature to allow for the formation of transfection complexes.[8]
-
Add the transfection complex to HEK293 cells cultured in DMEM + 10% FBS.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for protein expression.[8]
Day 2: Cell Plating
-
Harvest the transfected cells using trypsin and resuspend them in Opti-MEM™.
-
Determine the cell concentration and adjust to 2 x 10⁵ cells/mL.[8]
-
Dispense 38 µL of the cell suspension into each well of a white, 384-well assay plate.[8]
Day 3: Compound and Tracer Addition & Measurement
-
Prepare serial dilutions of this compound in Opti-MEM™. It is recommended to perform a wide range of concentrations (e.g., 1 nM to 20 µM) to determine the IC50 value.[8] Include a DMSO-only vehicle control.
-
Prepare the NanoBRET™ Tracer solution by diluting the tracer in Tracer Dilution Buffer according to the manufacturer's instructions.
-
Add the diluted this compound or vehicle to the appropriate wells.
-
Immediately add the diluted NanoBRET™ Tracer to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[8]
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution by mixing the substrate with the Extracellular NanoLuc® Inhibitor in Opti-MEM™ (e.g., 1:166 and 1:500 dilutions, respectively).[8]
-
Add 20 µL of the substrate solution to each well.[8]
-
Read the plate within 20 minutes on a plate reader equipped with 450 nm (donor) and 610 nm (acceptor) emission filters.[8]
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission (610 nm) by the donor emission (450 nm).
-
Normalize the BRET ratios to the vehicle control (DMSO) to obtain percent inhibition values.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The NanoBRET™ Target Engagement Assay provides a robust and reliable method for quantifying the intracellular binding of this compound to its BET bromodomain targets. This detailed protocol and the accompanying data serve as a valuable resource for researchers in the field of drug discovery and development, enabling the precise characterization of target engagement for this and other BET inhibitors in a physiologically relevant cellular environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (this compound), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 4. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. eubopen.org [eubopen.org]
Application Notes and Protocols for Generating an ABBV-744 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is a first-in-class, orally bioavailable small molecule that acts as a highly potent and selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] Unlike pan-BET inhibitors that bind to both the first (BDI) and second (BDII) bromodomains, this compound's selectivity for BDII offers a potentially improved therapeutic window, with evidence suggesting robust anti-tumor activity and better tolerability.[3] The mechanism of action involves preventing the interaction between BET proteins and acetylated histones, which leads to the disruption of chromatin remodeling and the downregulation of key oncogenic gene expression programs, notably those driven by the androgen receptor (AR) and c-MYC.[2][3]
These application notes provide detailed protocols for generating in vitro and in vivo dose-response curves for this compound, enabling researchers to assess its anti-proliferative activity and therapeutic potential in relevant cancer models.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by competitively binding to the acetyl-lysine binding pocket of the second bromodomain (BDII) of BET proteins. This disrupts the scaffolding function of these proteins at super-enhancers, which are large clusters of transcriptional enhancers that drive the expression of genes critical for cell identity and oncogenesis. In prostate cancer and acute myeloid leukemia (AML), two indications where this compound has shown significant activity, this leads to the suppression of transcriptional programs regulated by key oncogenic drivers such as the androgen receptor (AR) and c-MYC.[2][3]
Caption: Mechanism of action of this compound in inhibiting cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo dose-response data for this compound across various cancer cell lines and xenograft models.
Table 1: In Vitro Anti-proliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| LNCaP | Prostate Cancer | 90 | Cell Cycle Arrest | [2] |
| MV4-11 | Acute Myeloid Leukemia | 152.67 | CCK8 Assay (72h) | MedChemExpress |
| AGS | Gastric Cancer | Dose-dependent inhibition | CCK8 Assay (24, 48, 72h) | [4] |
| HGC-27 | Gastric Cancer | Dose-dependent inhibition | CCK8 Assay (24, 48, 72h) | [4] |
| BRD2 (BDII) | - | 8 | Biochemical Assay | [2] |
| BRD3 (BDII) | - | 13 | Biochemical Assay | [2] |
| BRD4 (BDII) | - | 4 | Biochemical Assay | [2] |
| BRDT (BDII) | - | 18 | Biochemical Assay | [2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dose and Schedule | Outcome | Reference |
| Prostate Cancer | - | - | Delayed tumor growth | [5] |
| Acute Myeloid Leukemia | AML PDX | 9.4 mg/kg, daily for 21 days | Increased median survival (76 vs 67.5 days) | [6] |
| Gastric Cancer | AGS cell xenograft | 14 mg/kg, orally for 21 days | Significant tumor growth suppression | [4] |
Table 3: Clinical Dose-Escalation Data for this compound
| Clinical Trial ID | Indication | Dose Range | Key Findings | Reference |
| NCT03360006 | Relapsed/Refractory AML | 2 - 240 mg daily | MTD determined to be 180 mg. Dose-limiting toxicities included hypertension, hyponatremia, and hyperbilirubinemia. | [7] |
| NCT04454658 | Myelofibrosis | Dose-escalation (monotherapy and combination) | Ongoing study to determine safe dosing regimen. | [8] |
Experimental Protocols
In Vitro Dose-Response Curve Generation
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML, LNCaP for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder, to be dissolved in DMSO for stock solution)
-
96-well clear flat-bottom cell culture plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 (CCK8), MTT, or MTS)
-
Multichannel pipette
-
Plate reader (spectrophotometer)
-
DMSO (vehicle control)
Protocol: Cell Viability Assay (e.g., CCK8)
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 nM to 10 µM. It is recommended to use a 10-point dose curve with 3-fold dilutions.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Caption: Workflow for in vitro dose-response curve generation.
In Vivo Dose-Response Assessment
Objective: To evaluate the anti-tumor efficacy of this compound in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for xenograft establishment (e.g., AGS for gastric cancer)
-
Matrigel (optional, for subcutaneous injection)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Protocol: Subcutaneous Xenograft Model
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in sterile PBS (or a mix with Matrigel).
-
Subcutaneously inject 1-10 million cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment Initiation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare a formulation of this compound in the vehicle at the desired concentrations (e.g., 14 mg/kg).
-
Administer this compound or vehicle to the respective groups via oral gavage daily for a specified period (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth inhibition between the treated and vehicle control groups.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Caption: Workflow for in vivo dose-response assessment.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for determining the dose-response relationship of this compound in both in vitro and in vivo settings. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data, contributing to a deeper understanding of the therapeutic potential of this selective BDII inhibitor. The provided quantitative data and mechanistic diagrams serve as a valuable reference for experimental design and data interpretation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Androgen receptor and MYC equilibration centralizes on developmental super-enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Androgen Receptor Promotes Ligand-Independent Prostate Cancer Progression through c-Myc Upregulation | PLOS One [journals.plos.org]
- 7. This compound - My Cancer Genome [mycancergenome.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
ABBV-744 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of ABBV-744 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound exhibits high solubility in DMSO. Various suppliers report solubility values of approximately 98 mg/mL to 100 mg/mL, which corresponds to a molar concentration of about 199 mM to 203 mM.[1][2] However, achieving this maximum concentration may depend on the purity and water content of the DMSO used.
Q2: My this compound is not fully dissolving in DMSO, or it is precipitating out of solution. What are the common causes?
A2: Several factors can contribute to solubility issues with this compound in DMSO:
-
Moisture in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO has a significantly reduced capacity to dissolve many organic compounds, including this compound.[1][2]
-
Low-quality DMSO: The purity of the DMSO can affect its solvent properties.
-
Incorrect temperature: While gentle warming can aid dissolution, starting with cold DMSO may hinder the process.
-
Supersaturation: Attempting to dissolve this compound beyond its solubility limit will result in precipitation.
Q3: How can I improve the dissolution of this compound in DMSO?
A3: To improve solubility, always use fresh, anhydrous (dry) DMSO from a sealed container.[1][2] If you suspect your DMSO has absorbed moisture, it is best to use a new, unopened bottle. Gentle warming (e.g., in a 37°C water bath) and sonication can also significantly aid in the dissolution process.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C for up to one year. For shorter-term storage, -20°C is suitable for one to six months.[1][2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.
Q5: Can I store my this compound/DMSO stock solution at room temperature?
A5: It is not recommended to store this compound/DMSO stock solutions at room temperature for extended periods. While DMSO itself is stable at room temperature, the compound dissolved within it may be less stable. For optimal results and to ensure the integrity of your experiments, adhere to the recommended storage temperatures of -20°C or -80°C.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 98 - 100 | ~199 - 203 | [1][2] |
| Water | Insoluble | N/A | [1] |
| Ethanol | Insoluble | N/A | [1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration | Recommendations | Reference |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [1][2] |
| -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 491.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.916 mg of this compound.
-
Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Gentle warming in a 37°C water bath for 5-10 minutes can also be employed, followed by vortexing or sonication.
-
Visually inspect the solution to ensure it is clear and free of any particulates before use.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability in DMSO by LC-MS
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Amber glass vials
-
LC-MS system with a suitable column and detection method
-
Appropriate solvents for LC-MS analysis (e.g., acetonitrile, water with formic acid)
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Dispense aliquots of the stock solution into amber glass vials, ensuring minimal headspace, and cap them tightly.
-
Time-Zero Analysis (T0): Immediately dilute an aliquot of the stock solution to a suitable concentration for LC-MS analysis and inject it to determine the initial purity and peak area.
-
Storage: Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C, and -80°C), protected from light.
-
Time-Point Analysis: At specified time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Dilute and analyze the sample by LC-MS under the same conditions as the T0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area to determine the percentage of the compound remaining. A significant decrease in the peak area indicates degradation.
Mandatory Visualization
Caption: Signaling pathway of this compound as a BET and Androgen Receptor pathway inhibitor.
Caption: Experimental workflow for preparing and storing this compound in DMSO.
References
Off-target effects of ABBV-744 in cell culture
Welcome to the technical support center for ABBV-744. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on understanding and troubleshooting potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-in-class, orally active, and highly selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1][2] It binds to the BDII domain with high affinity, preventing the interaction between BET proteins and acetylated histones.[2] This disrupts chromatin remodeling and the transcription of key genes involved in cell proliferation and survival.[2]
Q2: How does the BDII selectivity of this compound impact its effects in cell culture compared to pan-BET inhibitors?
A2: The high selectivity of this compound for BDII over the first bromodomain (BDI) is a key design feature intended to improve its therapeutic index.[3] Pan-BET inhibitors, which bind to both BDI and BDII, often exhibit broader anti-proliferative activity but can also lead to significant toxicities, such as thrombocytopenia and gastrointestinal issues.[4][5] In cell culture, you may observe that this compound has a more targeted effect on gene expression compared to pan-BET inhibitors and may not induce the same level of global transcriptional changes.[4] This selectivity is associated with a better tolerability profile in preclinical models.[4]
Q3: What are the expected on-target phenotypic effects of this compound in sensitive cancer cell lines (e.g., AML, gastric cancer)?
A3: In sensitive cell lines, this compound has been shown to induce several key on-target effects:
-
G1 Cell Cycle Arrest: this compound can cause an accumulation of cells in the G1 phase of the cell cycle.[6][7]
-
Apoptosis: It can induce programmed cell death, often characterized by caspase-3 activation and PARP cleavage.[6]
-
Autophagy: In some cell types, such as gastric cancer cells, this compound can induce autophagy.[6][7]
-
Downregulation of Oncogenes: A primary consequence of BET inhibition is the downregulation of key oncogenes like MYC.[8]
Q4: Are there any known specific off-target interactions of this compound?
A4: Yes, one study has reported that this compound has multifaceted interactions with the P2Y purinergic receptor family. Specifically, it was found to be a non-surmountable antagonist of the human P2Y6 receptor (hP2Y6R) and to enhance signaling through the human P2Y1 receptor (hP2Y1R).[9] These interactions are independent of its BET inhibitory activity.
Q5: My cells are showing changes in intracellular calcium levels after treatment with this compound. Is this an expected off-target effect?
A5: This is a plausible off-target effect. The known interaction of this compound with P2Y1 and P2Y6 receptors could lead to alterations in intracellular calcium signaling.[10][11] P2Y1 and P2Y6 receptors are G-protein coupled receptors that, upon activation, can lead to the activation of phospholipase C (PLC) and subsequent release of intracellular calcium from the endoplasmic reticulum via inositol trisphosphate (IP3).[12][13] Therefore, unexpected changes in calcium-dependent pathways should be investigated.
Troubleshooting Guides
Issue 1: I am observing a phenotype (e.g., changes in cell morphology, adhesion, or migration) that is not consistent with the known on-target effects of BET inhibition.
-
Possible Cause: This could be due to the off-target effects of this compound on P2Y receptors, which are known to be involved in regulating the actin cytoskeleton and cell adhesion.[12]
-
Troubleshooting Steps:
-
Validate the On-Target Effect: Confirm that this compound is inhibiting its intended target in your cell line. Perform a Western blot to check for the downregulation of a known BET target protein, such as c-Myc.
-
Use a Structurally Different BET Inhibitor: If available, treat your cells with a different class of BET inhibitor (ideally another BDII-selective one, or a pan-BET inhibitor as a comparison). If the unexpected phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Investigate P2Y Receptor Involvement:
-
Check if your cell line expresses P2Y1 and P2Y6 receptors (e.g., via RT-qPCR or Western blot).
-
Use selective agonists/antagonists for P2Y1 and P2Y6 to see if you can replicate or block the observed phenotype. For example, see if a P2Y1 agonist mimics the effect or if a P2Y6 agonist in the presence of this compound has an altered effect.
-
-
Calcium Signaling Analysis: Use a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) to measure changes in intracellular calcium levels in response to this compound.
-
Issue 2: My experimental results with this compound are not reproducible.
-
Possible Cause: Inconsistent results can arise from various factors, including cell culture conditions, passage number, and compound stability.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cell density, passage number, and media composition are consistent across experiments. Some cell lines can change their characteristics over time in culture.
-
Confirm Compound Integrity: this compound should be stored as recommended by the supplier. Prepare fresh stock solutions in DMSO and use them for a limited time. Avoid repeated freeze-thaw cycles.
-
Perform Dose-Response Curves: Instead of using a single concentration, perform a dose-response experiment to ensure you are working within a sensitive and reproducible concentration range for your specific cell line and assay.
-
Issue 3: I am seeing unexpected levels of cell death or toxicity at concentrations where I expect to see specific cell cycle arrest.
-
Possible Cause: While this compound generally has a better toxicity profile than pan-BET inhibitors, off-target effects or cell-line specific sensitivities could lead to unexpected toxicity.
-
Troubleshooting Steps:
-
Assess Cell Viability with Multiple Methods: Use different assays to measure cell viability and death (e.g., trypan blue exclusion for cell number, Annexin V/PI staining for apoptosis, and a metabolic assay like MTT or CellTiter-Glo). This will provide a more complete picture of the cellular response.
-
Titrate the Concentration: Perform a careful dose-response and time-course experiment to identify a concentration and time point where you observe the desired on-target effect (e.g., G1 arrest) without significant toxicity.
-
Consider a General Off-Target Screen: If the issue persists and is critical to your research, consider performing a broader off-target screen (see Experimental Protocols section).
-
Quantitative Data Summary
Table 1: On-Target Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| BRD2 (BDII) | 8 | - | Biochemical | [1] |
| BRD3 (BDII) | 13 | - | Biochemical | [1] |
| BRD4 (BDII) | 4 | - | Biochemical | [1] |
| BRDT (BDII) | 18 | - | Biochemical | [1] |
| Proliferation | 3.5 | 22Rv1 (Prostate Cancer) | Cell Proliferation | [14] |
| Proliferation | IC50 values vary | Various AML cell lines | Cell Viability | [5] |
| Proliferation | IC50 7.4 µM (48h), 3.5 µM (72h) | AGS (Gastric Cancer) | CCK-8 | [6] |
| Proliferation | IC50 4.8 µM (48h), 2.3 µM (72h) | HGC-27 (Gastric Cancer) | CCK-8 | [6] |
Table 2: Known Off-Target Interactions of this compound
| Off-Target | Effect | Cell System | Assay Type | Reference |
| hP2Y1 Receptor | Enhancement of signaling | - | Not specified | [9] |
| hP2Y6 Receptor | Non-surmountable antagonism | - | Not specified | [9] |
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling via P2Y receptors.
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
Protocol 1: General Framework for Assessing Off-Target Effects
This protocol provides a general approach to begin investigating if an observed cellular phenotype is due to an off-target effect of this compound.
Objective: To differentiate between on-target and potential off-target effects of this compound.
Methodology:
-
Confirm On-Target Engagement:
-
Cell Treatment: Treat your cell line with a dose range of this compound (e.g., 0.1 nM to 10 µM) for a relevant time period (e.g., 6-24 hours). Include a vehicle control (DMSO).
-
Western Blot Analysis: Harvest cell lysates and perform a Western blot for a known downstream target of BET inhibition, such as c-Myc. A dose-dependent decrease in c-Myc protein levels will confirm on-target activity.
-
-
Orthogonal Target Inhibition:
-
Select an Alternative Inhibitor: Choose a BET inhibitor with a different chemical scaffold. If possible, use another BDII-selective inhibitor to control for BDII-specific effects. A pan-BET inhibitor can also be used for comparison.
-
Comparative Phenotypic Assay: Perform your primary phenotypic assay (e.g., migration, proliferation, reporter assay) with both this compound and the alternative inhibitor over a range of concentrations.
-
Analysis: If the phenotype is only observed with this compound, it is more likely to be an off-target effect.
-
-
Genetic Target Validation:
-
Target Knockdown/Knockout: Use siRNA or shRNA to knockdown BRD4 (the most well-characterized BET protein) or use CRISPR/Cas9 to create a BRD4 knockout cell line.
-
Phenotypic Analysis: Assess if the genetic depletion of BRD4 recapitulates the phenotype observed with this compound. If it does, the effect is likely on-target. If not, it points towards an off-target mechanism.
-
Protocol 2: Intracellular Calcium Measurement
This protocol is for assessing the potential off-target effect of this compound on calcium signaling, possibly mediated by its interaction with P2Y receptors.
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.
Materials:
-
Your cell line of interest
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
P2Y1 agonist (e.g., 2-MeSADP) and P2Y6 agonist (e.g., UDP) as positive controls
-
A fluorescence plate reader or fluorescence microscope capable of kinetic reads.
Methodology:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, a final concentration of 1-5 µM with 0.02% Pluronic F-127 in HBSS is common.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with warm HBSS to remove extracellular dye. Leave the cells in the final wash of HBSS for the experiment.
-
Measurement:
-
Place the plate in the fluorescence reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to record fluorescence kinetically (e.g., every 2-5 seconds) at the appropriate excitation/emission wavelengths for your chosen dye (e.g., ~485/520 nm for Fluo-4).
-
Record a stable baseline fluorescence for 1-2 minutes.
-
Add this compound at the desired concentration and continue recording to observe any changes in [Ca²⁺]i.
-
In separate wells, use known P2Y agonists as positive controls to confirm that the cells are responsive.
-
-
Data Analysis:
-
Normalize the fluorescence signal (F) to the baseline fluorescence (F₀) to represent the change in [Ca²⁺]i as F/F₀.
-
Compare the response induced by this compound to the vehicle control and positive controls. An increase or decrease in fluorescence relative to the baseline indicates a change in intracellular calcium levels.
-
References
- 1. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (this compound), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are BET inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of calcium signalling in murine splenocytes by polyamines: differential effects on CD4 and CD8 T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The P2Y1 receptor is an ADP receptor antagonized by ATP and expressed in platelets and megakaryoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing ABBV-744 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ABBV-744 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] Its targets include BRD2, BRD3, BRD4, and BRDT.[3] By preferentially binding to the BD2 domain, this compound prevents the interaction between BET proteins and acetylated histones, which in turn disrupts chromatin remodeling and the expression of specific growth-promoting genes.[1] This targeted action leads to an inhibition of proliferation in tumor cells where these genes are overexpressed.[1]
Q2: What is the solubility of this compound and how should I prepare stock solutions?
A2: this compound is soluble in DMSO.[4][][6] It is practically insoluble in water and ethanol.[4][6] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, stock solutions of 98 mg/mL (199.36 mM) or 100 mg/mL (203.44 mM) in DMSO have been reported.[4][] It is crucial to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[4] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[]
Q3: What is a good starting concentration range for this compound in my cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell type and the specific endpoint of your assay. Based on published data, a broad starting range to consider is from low nanomolar to low micromolar. For initial screening, a dose-response experiment is recommended to determine the IC50 in your specific cell line.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways. In gastric cancer cells, it has been observed to inactivate the PI3K/AKT/mTOR/p70S6k pathway and activate the MAPK signaling pathway.[7] In neuroinflammatory models, it has been shown to down-regulate the JAK/STAT signaling pathway.[8]
Troubleshooting Guide
Issue 1: No or low activity of this compound observed in my assay.
| Potential Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | Ensure complete dissolution of this compound in high-quality, anhydrous DMSO before further dilution into aqueous assay buffer. Visually inspect for any precipitation after dilution. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) and consistent across all conditions.[9] |
| Incorrect Concentration Range | The effective concentration of this compound is cell-type specific. Perform a broad dose-response curve (e.g., from 1 nM to 10 µM) to identify the active range for your specific cell line. |
| Cell Line Insensitivity | Not all cell lines are sensitive to BET inhibitors. This compound has shown significant antiproliferative activity in cell lines derived from acute myeloid leukemia (AML) and androgen receptor-positive prostate cancer.[10] Consider testing a known sensitive cell line as a positive control. |
| Assay Incubation Time | The effects of this compound on gene expression and subsequent cellular phenotypes may require a longer incubation time. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.[7] |
Issue 2: High background or off-target effects observed.
| Potential Cause | Troubleshooting Step |
| High DMSO Concentration | High concentrations of DMSO can be toxic to cells and interfere with assay readouts. Ensure the final DMSO concentration is as low as possible and is included in your vehicle control.[9] |
| Compound Cytotoxicity | At high concentrations, this compound can induce cytotoxicity.[7] It is important to distinguish between targeted anti-proliferative effects and general toxicity. Perform a cytotoxicity assay (e.g., LDH release or trypan blue exclusion) in parallel with your primary assay. This compound has been noted to have lower cytotoxicity compared to some pan-BET inhibitors.[7] |
Data Presentation
Table 1: In Vitro IC50 Values for this compound
| Target | IC50 (nM) | Assay Type | Reference |
| BRD2 (BD2) | 8 | Biochemical | [11] |
| BRD3 (BD2) | 13 | Biochemical | [11] |
| BRD4 (BD2) | 4 | Biochemical | [11] |
| BRDT (BD2) | 18, 19 | Biochemical | [2][11] |
| BRD2 (BD1) | 2449 | Biochemical | [11] |
| BRD3 (BD1) | 7501 | Biochemical | [11] |
| BRD4 (BD1) | 2006 | Biochemical | [11] |
| BRDT (BD1) | 1835 | Biochemical | [11] |
Table 2: Experimentally Determined Effective Concentrations of this compound in Cell-Based Assays
| Cell Line/Type | Assay | Concentration Range | Duration | Observed Effect | Reference |
| Gastric Cancer Cells (AGS) | Cell Viability (CCK8) | IC50: 7.4 µM | 48h | Inhibition of proliferation | [7] |
| Gastric Cancer Cells (AGS) | Cell Viability (CCK8) | IC50: 3.5 µM | 72h | Inhibition of proliferation | [7] |
| Gastric Cancer Cells (HGC-27) | Cell Viability (CCK8) | IC50: 4.8 µM | 48h | Inhibition of proliferation | [7] |
| Gastric Cancer Cells (HGC-27) | Cell Viability (CCK8) | IC50: 2.3 µM | 72h | Inhibition of proliferation | [7] |
| ER+ Breast Cancer Cells (MCF-7) | Growth Arrest | 12.5 - 125 nM | - | Moderate growth arrest | [12] |
| Orbital Fibroblasts (from TED patients) | Cytotoxicity (CCK-8) | ≤ 500 nM | - | Minimal cytotoxicity | [13] |
| AML Cell Lines | Proliferation | 300 nM | 5 days | Induction of apoptosis | [14] |
| Prostate Cancer Cells (LNCaP) | Gene Expression | 90 nM | 24h | Downregulation of KLK2 and MYC | [2] |
| Microglial Cells (BV-2) | Anti-inflammatory | - | 2h pre-treatment | Inhibition of pro-inflammatory genes | [8] |
Experimental Protocols
Protocol 1: General Cell Proliferation Assay (e.g., CCK8/MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%. Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add the CCK8 or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Downstream Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (based on IC50 values) and a vehicle control for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, etc.) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound in inhibiting gene transcription.
Caption: General experimental workflow for a cell proliferation assay with this compound.
Caption: Simplified diagram of the PI3K/AKT/mTOR pathway inhibited by this compound.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. This compound induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BD2 inhibitor this compound demonstrates antineuroinflammatory effects in vivo | BioWorld [bioworld.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Selective BD2 Inhibitor Exerts Anti-Fibrotic Effects via BRD4/FoxM1/Plk1 Axis in Orbital Fibroblasts From Patients With Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
ABBV-744 Formulation for Oral Gavage in Mice: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and troubleshooting of ABBV-744 formulations for oral gavage in mice. Adherence to proper formulation protocols is critical for ensuring accurate dosing and obtaining reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It exhibits high solubility in DMSO, with concentrations reaching up to 100 mg/mL.[][2] When preparing, it is advisable to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[3]
Q2: What are the recommended vehicle formulations for oral gavage of this compound in mice?
A2: Several vehicle formulations can be used for the oral administration of this compound in mice. The choice of vehicle may depend on the desired concentration and whether a clear solution or a suspension is acceptable for the study. Commonly used formulations include:
-
Aqueous-based solution: A multi-component system for a clear solution, typically comprising 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[]
-
Cyclodextrin-based solution: An alternative for achieving a clear solution involves 10% DMSO and 90% of a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution.[]
-
Oil-based solution: A formulation of 10% DMSO in 90% corn oil can be used.[]
-
Suspension: A homogeneous suspension can be prepared using CMC-NA (sodium carboxymethyl cellulose).[3] Another documented vehicle is a mixture of 10% ethanol, 30% PEG400, and 60% Phosal 50.[4]
Q3: What is the maximum achievable concentration of this compound in these oral gavage formulations?
A3: The maximum achievable concentration can vary between formulations. For the aqueous-based solution (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) and the cyclodextrin-based solution, a solubility of at least 2.5 mg/mL can be achieved.[] For a suspension using CMC-NA, concentrations of at least 5 mg/mL have been reported.[3]
Quantitative Data Summary
For ease of comparison, the following tables summarize the solubility and storage information for this compound.
Table 1: this compound Solubility
| Solvent/Vehicle | Solubility | Appearance | Reference |
| DMSO | ≥ 98 mg/mL | Clear Solution | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | [] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | Clear Solution | [] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | [] |
| CMC-NA | ≥ 5 mg/mL | Homogeneous Suspension | [3] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Table 2: this compound Storage and Stability
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid Powder | 4°C | - | Stored under nitrogen. | [] |
| In Solvent (DMSO) | -80°C | 6 months | Stored under nitrogen. | [] |
| In Solvent (DMSO) | -20°C | 1 month | Stored under nitrogen. | [] |
Experimental Protocols
Below are detailed methodologies for preparing common this compound formulations for oral gavage.
Protocol 1: Preparation of an Aqueous-Based Clear Solution (e.g., for a 1 mg/mL final concentration)
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vehicle Preparation: In a sterile tube, combine the vehicle components in the following order:
-
400 µL PEG300
-
50 µL Tween-80
-
-
Mixing: Mix the PEG300 and Tween-80 thoroughly by vortexing.
-
Adding this compound Stock: Add 100 µL of the 10 mg/mL this compound DMSO stock solution to the vehicle mixture. Mix until the solution is clear.
-
Final Dilution: Add 450 µL of saline to the mixture to reach a final volume of 1 mL.
-
Final Mixing: Vortex thoroughly to ensure a homogeneous, clear solution. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Preparation of a Suspension using CMC-NA (e.g., for a 5 mg/mL final concentration)
-
Prepare CMC-NA Solution: Prepare a stock solution of sodium carboxymethyl cellulose (e.g., 0.5% w/v) in sterile water.
-
Weigh this compound: Weigh the required amount of this compound solid powder. For a 1 mL final volume at 5 mg/mL, weigh 5 mg.
-
Suspension Formation: Add the weighed this compound to the prepared CMC-NA solution.
-
Homogenization: Vortex and sonicate the mixture until a uniform, homogeneous suspension is achieved.
Troubleshooting Guide
Issue 1: Precipitation is observed after adding the aqueous component (saline or water).
-
Possible Cause: The compound is crashing out of the solution due to its low aqueous solubility.
-
Troubleshooting Steps:
-
Ensure the solvents are added in the specified order, allowing for complete mixing at each step before adding the next component.[][3]
-
The concentration of this compound may be too high for the chosen vehicle system. Try preparing a more dilute solution.
-
Consider using the SBE-β-CD formulation, as cyclodextrins are specifically designed to enhance the solubility of hydrophobic compounds in aqueous solutions.[]
-
If a clear solution is not strictly necessary, consider preparing a suspension using CMC-NA.[3]
-
Issue 2: The prepared solution/suspension appears non-homogeneous.
-
Possible Cause: Inadequate mixing or sonication.
-
Troubleshooting Steps:
-
Increase the duration and/or intensity of vortexing.
-
For suspensions, use a sonicator to break down any clumps of the compound and ensure a uniform particle size distribution.
-
Ensure that the stock solution in DMSO is fully dissolved before adding it to the other vehicle components. The use of an ultrasonic bath can aid in dissolving the compound in DMSO.[]
-
Visualized Workflows
Caption: Workflow for preparing this compound oral gavage formulations.
Caption: Troubleshooting guide for this compound formulation issues.
References
Technical Support Center: Gastrointestinal Toxicity of BET Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) toxicity during experiments with Bromodomain and Extra-Terminal (BET) inhibitors.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the gastrointestinal side effects of BET inhibitors.
1. What are the most common gastrointestinal side effects observed with BET inhibitors in preclinical and clinical studies?
In both preclinical animal models and human clinical trials, the most frequently reported GI-related adverse events include nausea, diarrhea, vomiting, decreased appetite, and dysgeusia (altered taste).[1][2][3][4] In some cases, more severe toxicities like gastrointestinal bleeding have been noted as dose-limiting toxicities.[5][6][7]
2. What is the primary mechanism behind BET inhibitor-induced gastrointestinal toxicity?
The GI toxicity of BET inhibitors is considered an on-target effect related to their mechanism of action.[8] BET proteins, particularly BRD4, are crucial for maintaining the homeostasis of the intestinal epithelium.[9][10] Inhibition of BET proteins disrupts the proliferation and differentiation of intestinal stem cells located in the crypts.[10][11] This leads to a reduction in certain specialized secretory cell populations, such as tuft and enteroendocrine cells, and can induce apoptosis in the intestinal crypts.[11]
3. Do all BET inhibitors have the same gastrointestinal toxicity profile?
While GI toxicity is a common class effect of pan-BET inhibitors, the severity and specific presentation can vary between different compounds and dosing schedules.[8][12] For example, some studies suggest that inhibitors with selectivity for specific bromodomains (e.g., BD2-selective inhibitors) might have a more favorable toxicity profile compared to pan-inhibitors.[13][14]
4. What is the role of MYC in BET inhibitor-induced gastrointestinal toxicity?
BET inhibitors are known to downregulate the transcription of the MYC oncogene, which is a key driver of cell proliferation.[15][16] While MYC is essential for the proliferation of intestinal stem and progenitor cells, the direct and specific role of MYC inhibition in the context of BET inhibitor-induced GI toxicity is still an area of active investigation. It is plausible that suppression of MYC contributes to the anti-proliferative effects observed in the intestinal crypts.
5. How does BET inhibitor-induced GI toxicity relate to the Wnt/β-catenin signaling pathway?
The Wnt/β-catenin signaling pathway is fundamental for maintaining the intestinal stem cell niche and driving the proliferation of crypt cells.[4][17] While there is a strong interplay between epigenetic regulators like BET proteins and signaling pathways, the precise mechanisms of how BET inhibitors modulate Wnt/β-catenin signaling in the context of GI homeostasis are not fully elucidated. Disruption of transcriptional programs by BET inhibitors could indirectly affect the expression of key components or targets of the Wnt pathway.
Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your in vivo experiments with BET inhibitors.
Issue 1: Excessive weight loss and signs of distress in animal models.
-
Question: My mice are experiencing rapid weight loss (>15%) and show signs of poor health (hunched posture, lethargy) shortly after starting treatment with a BET inhibitor. How can I determine if this is specific GI toxicity?
-
Answer:
-
Dose Reduction/Schedule Modification: This is often the first and most critical step. The observed toxicity may be dose-dependent. Consider reducing the dose or exploring alternative dosing schedules (e.g., intermittent dosing) which have been shown to mitigate toxicity in some clinical settings.[5][7]
-
Supportive Care: Provide supportive care such as supplemental hydration (e.g., subcutaneous saline) and palatable, high-calorie food to help the animals maintain their weight and hydration status.
-
Histopathological Analysis: At the end of the experiment (or at humane endpoints), collect sections of the small and large intestine for histological analysis. Look for signs of villus blunting, crypt atrophy, increased apoptosis (using TUNEL or cleaved caspase-3 staining), and a decrease in proliferating cells (using Ki67 staining). These findings would point towards direct GI toxicity.
-
Monitor for Diarrhea: Observe the animals closely for signs of diarrhea, which is a common clinical sign of GI distress.
-
Issue 2: High variability in gastrointestinal phenotype between animals.
-
Question: I am observing significant variability in the severity of GI side effects (e.g., diarrhea, weight loss) among mice in the same treatment group. What could be the cause?
-
Answer:
-
Gavage Technique: If administering the compound orally, ensure consistent and proper gavage technique to avoid stress and esophageal or stomach injury, which can confound the results.
-
Vehicle Effects: The vehicle used to dissolve the BET inhibitor can sometimes cause GI upset. Run a vehicle-only control group to assess the baseline effects of the vehicle.
-
Microbiome Differences: The gut microbiome can influence drug metabolism and toxicity. Housing conditions and vendor differences can lead to variations in the microbiome. Ensure that all animals are from the same source and are co-housed or housed under identical conditions.
-
Underlying Health Status: Ensure all animals are healthy and of a similar age and weight at the start of the study.
-
Issue 3: Difficulty in interpreting histological findings.
-
Question: I have performed H&E staining on intestinal sections, but I am unsure how to quantify the observed changes. What are the key parameters to measure?
-
Answer:
-
Morphometric Analysis: Using image analysis software like ImageJ or QuPath, you can quantify several key parameters:
-
Villus Length: Measure from the tip of the villus to the crypt-villus junction.
-
Crypt Depth: Measure from the crypt-villus junction to the base of the crypt.
-
Villus-to-Crypt Ratio: Calculate the ratio of villus length to crypt depth, which is a sensitive indicator of intestinal health.
-
-
Cellular Quantification:
-
Apoptotic Cells: Perform TUNEL or cleaved caspase-3 staining and count the number of positive cells per crypt or per a defined area of the epithelium.
-
Proliferating Cells: Use Ki67 staining to count the number of proliferating cells, typically located in the transit-amplifying zone of the crypts.
-
Goblet Cells: Use Periodic acid-Schiff (PAS) staining to identify and count goblet cells.
-
-
Quantitative Data Summary
The following tables summarize quantitative data on the gastrointestinal effects of various BET inhibitors from preclinical and clinical studies.
Table 1: Preclinical Effects of BET Inhibitors on Intestinal Cell Populations
| BET Inhibitor | Model | Cell Type | Dose/Duration | Observed Effect | Citation(s) |
| CPI203 | Mouse | Tuft Cells | Not specified / 7 days | ~79% decrease in crypts | [11] |
| CPI203 | Mouse | Enteroendocrine Cells | Not specified / 7 days | ~68% decrease in crypts | [11] |
| CPI203 | Mouse | Tuft Cells | Not specified / 14 days | >90% decrease | [11] |
| CPI203 | Mouse | Enteroendocrine Cells | Not specified / 14 days | ~93% decrease in crypts | [11] |
| I-BET151 | Mouse | Goblet Cells | 10 mg/kg / Not specified | Significant reduction | [13] |
Table 2: Clinically Reported Gastrointestinal Adverse Events of BET Inhibitors
| BET Inhibitor | Clinical Trial Phase | Most Common GI Adverse Events (All Grades) | Grade ≥3 GI Adverse Events | Citation(s) |
| Mivebresib (ABBV-075) | Phase 1 | Dysgeusia (49%), Nausea (25%), Decreased Appetite (24%), Diarrhea (21%) | Gastrointestinal bleed (Dose-limiting) | [5][6][7] |
| OTX015 (Birabresib) | Phase 1 | Diarrhea, Nausea, Dysgeusia | Diarrhea (Grade 3), Fatigue (Grade 3) | |
| Molibresib (GSK525762) | Phase 1 | Nausea, Vomiting, Diarrhea, Decreased Appetite, Dysgeusia (22-42%) | Not specified | [1][2][3][4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to assess gastrointestinal toxicity.
TUNEL Assay for Apoptosis in Paraffin-Embedded Intestinal Tissue
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in intestinal tissue sections.
Materials:
-
Paraffin-embedded intestinal tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Proteinase K solution (20 µg/mL in PBS)
-
TUNEL assay kit (commercial kits are recommended)
-
TdT reaction buffer and TdT enzyme
-
Labeled dUTP (e.g., FITC-dUTP or Biotin-dUTP)
-
Stop/Wash Buffer
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute), 50% (1 minute).
-
Rinse in distilled water.
-
-
Permeabilization:
-
Incubate sections with Proteinase K solution for 15-30 minutes at room temperature.
-
Rinse slides twice with PBS for 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction mixture according to the manufacturer's instructions (typically by mixing TdT enzyme with labeled dUTP in reaction buffer).
-
Apply the TdT reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.
-
-
Stopping the Reaction:
-
Incubate the slides in the Stop/Wash buffer provided in the kit for 10 minutes at room temperature.
-
Rinse slides three times with PBS for 5 minutes each.
-
-
Detection (for biotin-labeled dUTP):
-
If using a biotin-labeled dUTP, incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Develop the signal with a suitable chromogen like DAB.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a suitable stain (e.g., Hematoxylin for chromogenic detection or DAPI for fluorescent detection).
-
Dehydrate, clear, and mount the slides with an appropriate mounting medium.
-
Cleaved Caspase-3 Immunohistochemistry for Apoptosis
Objective: To detect the active form of caspase-3, a key executioner of apoptosis.
Materials:
-
Paraffin-embedded intestinal tissue sections (4-5 µm)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-cleaved caspase-3
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
ABC reagent (Avidin-Biotin Complex)
-
DAB substrate kit
-
Hematoxylin for counterstaining
Protocol:
-
Deparaffinization, Rehydration, and Antigen Retrieval:
-
Deparaffinize and rehydrate sections as described for the TUNEL assay.
-
Perform heat-induced antigen retrieval by immersing slides in boiling citrate buffer for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-cleaved caspase-3 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides three times with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides three times with PBS.
-
Incubate with the ABC reagent for 30 minutes.
-
Wash slides three times with PBS.
-
Develop the signal with DAB substrate until a brown precipitate is visible.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Ki67 Immunohistochemistry for Proliferation
Objective: To detect the Ki67 protein, a marker of proliferating cells.
Materials:
-
Same as for Cleaved Caspase-3 IHC, with the primary antibody being Rabbit anti-Ki67.
Protocol:
The protocol for Ki67 staining is very similar to that of cleaved caspase-3.
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow the same steps as for cleaved caspase-3 IHC.
-
Blocking: Follow the same steps as for cleaved caspase-3 IHC.
-
Primary Antibody Incubation: Incubate sections with the primary anti-Ki67 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody and Detection: Follow the same steps as for cleaved caspase-3 IHC.
-
Counterstaining and Mounting: Follow the same steps as for cleaved caspase-3 IHC.
Signaling Pathways and Workflows
This section provides diagrams created using Graphviz (DOT language) to visualize key concepts related to BET inhibitor GI toxicity.
Signaling Pathway: Impact of BET Inhibition on Intestinal Crypt Homeostasis
Caption: BET inhibitors disrupt intestinal crypt homeostasis by inhibiting stem cell proliferation and blocking the differentiation of secretory progenitors, leading to a depletion of tuft and enteroendocrine cells and an increase in apoptosis.
Experimental Workflow: Assessing GI Toxicity of a Novel BET Inhibitor
Caption: A typical experimental workflow for evaluating the gastrointestinal toxicity of a BET inhibitor in a preclinical mouse model, from treatment to histopathological analysis.
Logical Relationship: Troubleshooting High Background in Immunohistochemistry
Caption: A troubleshooting diagram outlining potential causes and solutions for high background staining in immunohistochemistry experiments on intestinal tissue.
References
- 1. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrointestinal toxicity of antibody–drug conjugates: a pharmacovigilance study using the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cell proliferation antigen Ki-67 organises heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CPI203, a BET inhibitor, down-regulates a consistent set of DNA synthesis genes across a wide array of glioblastoma lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. In vitro study on the effect of doxorubicin on the proliferation markers MCM3 and Ki-67 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimal experimental designs for dose–response studies with continuous endpoints - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Phenotypes with ABBV-744
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with ABBV-744.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally bioavailable small molecule that acts as a selective inhibitor of the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] The BET family includes BRD2, BRD3, BRD4, and BRDT.[2][4] By preferentially binding to the BDII domain, this compound prevents the interaction between BET proteins and acetylated histones.[2] This disrupts chromatin remodeling and the expression of certain growth-promoting genes, leading to an inhibition of proliferation in specific cancer cells.[2]
Q2: In which cancer types has this compound shown the most significant anti-proliferative activity?
Preclinical studies have shown that this compound's anti-proliferative activity is most prominent in acute myeloid leukemia (AML) and androgen receptor (AR) positive prostate cancer cell lines.[5][6][7][8]
Q3: What are the known signaling pathways modulated by this compound?
This compound has been shown to modulate several signaling pathways, including:
-
PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways: In gastric cancer cells, this compound was found to induce autophagy by regulating these pathways.[9]
-
Androgen Receptor (AR) signaling: In prostate cancer, this compound inhibits the AR transcription pathway.[1][7]
-
BATF2-IRF4-STAT1/3/5 signaling pathway: this compound has demonstrated anti-neuroinflammatory effects by regulating this pathway.[10]
-
It also downregulates the expression of key genes like KLK2 and MYC and can induce G1 cell cycle arrest followed by senescence .[3]
Q4: What are the potential advantages of a BDII-selective inhibitor like this compound compared to pan-BET inhibitors?
It is hypothesized that the selective inhibition of the BDII domain may lead to fewer off-target toxicities compared to pan-BET inhibitors that target both BDI and BDII domains.[7][11] Pan-BET inhibitors have been associated with dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues, which may be on-target effects of inhibiting both bromodomains.[7]
Troubleshooting Guides
Unexpectedly Weak or Absent Anti-proliferative Effect
| Potential Cause | Recommended Troubleshooting Steps |
| Cell Line Insensitivity | This compound's anti-proliferative effects are not universal across all cancer cell lines. Its activity is particularly noted in AML and AR-positive prostate cancer.[5][6][7][8] Confirm if your cell line is expected to be sensitive. Consider testing a positive control cell line known to be sensitive to this compound. |
| Incorrect Dosing or IC50 | The half-maximal inhibitory concentration (IC50) of this compound for the BDII domain of BET proteins ranges from 4 to 18 nM.[3] However, cellular IC50 values for anti-proliferation can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| Drug Inactivation | This compound is primarily metabolized by CYP3A4.[3] Ensure that components of your cell culture medium are not interfering with the drug's activity. |
| Drug Resistance Mechanisms | Cells can develop resistance to BET inhibitors. This could involve mutations in the target proteins or activation of alternative signaling pathways. Consider performing molecular analyses to investigate potential resistance mechanisms. |
Paradoxical Increase in Cell Proliferation
| Potential Cause | Recommended Troubleshooting Steps |
| Cellular Context and Off-Target Effects | While selective, off-target effects are still possible. The complex interplay of signaling pathways in a specific cellular context could lead to unexpected proliferative signals. Carefully characterize the signaling pathways in your cell model. |
| Experimental Artifact | Rule out experimental errors such as incorrect plating density, contamination, or issues with the proliferation assay itself. Repeat the experiment with careful attention to all parameters. |
Unexpected Toxicity or Cell Death Profile
| Potential Cause | Recommended Troubleshooting Steps |
| High Drug Concentration | Exceeding the optimal therapeutic window can lead to non-specific toxicity. Perform a dose-response curve to identify a concentration that is effective without being overly toxic. |
| Induction of Apoptosis or Senescence | This compound is known to induce G1 cell cycle arrest and senescence.[3] It can also induce apoptosis.[5] Utilize assays for apoptosis (e.g., Annexin V staining, caspase activity) and senescence (e.g., β-galactosidase staining) to characterize the observed cell death. |
| On-Target Toxicity in Specific Cell Types | The inhibition of BET proteins can have on-target toxicities in certain cell types. For instance, pan-BET inhibitors are known to cause thrombocytopenia.[7] While this compound is designed to mitigate this, some level of on-target toxicity might still be present. |
Experimental Protocols
Cell Proliferation Assay (Example using a Resazurin-based method)
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for Protein Expression Analysis
-
Cell Lysis: Treat cells with this compound at the desired concentration and duration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p21, cleaved PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: this compound induces autophagy by modulating key signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ABBV 744 - AdisInsight [adisinsight.springer.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BD2 inhibitor this compound demonstrates antineuroinflammatory effects in vivo | BioWorld [bioworld.com]
- 11. PB2224: this compound ALONE OR IN COMBINATION WITH RUXOLITINIB OR NAVITOCLAX IN PATIENTS WITH MYELOFIBROSIS: A PHASE 1B STUDY - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to ABBV-744 and ABBV-075
In the landscape of epigenetic modulators, inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as a promising therapeutic strategy in oncology. AbbVie has been at the forefront of developing such inhibitors, with two notable compounds, ABBV-075 (Mivebresib) and ABBV-744, garnering significant attention within the research community. ABBV-075 is characterized as a pan-BET inhibitor, targeting both the first (BD1) and second (BD2) bromodomains of BET proteins. In contrast, this compound represents a next-generation approach as a potent and selective inhibitor of the second bromodomain (BD2).[1] This key mechanistic difference underpins their distinct preclinical profiles, offering researchers a nuanced choice for therapeutic development.
This guide provides a comprehensive comparison of the preclinical data for this compound and ABBV-075, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
In Vitro Activity: A Tale of Two Selectivities
The in vitro antiproliferative activity of this compound and ABBV-075 has been evaluated across a range of cancer cell lines, with a particular focus on Acute Myeloid Leukemia (AML). The data reveals a broad efficacy for the pan-BET inhibitor ABBV-075, while the BD2-selective inhibitor this compound demonstrates a more focused, yet potent, activity in specific cancer types.
Table 1: Comparison of In Vitro Antiproliferative Activity (IC50) in AML Cell Lines
| Cell Line | ABBV-075 IC50 (µM) | This compound IC50 (µM) | Reference |
| MV4-11 | 0.0019 | ~0.3 (at 100nM treatment) | [2][3] |
| Kasumi-1 | 0.0063 | Not Reported | [3] |
| RS4;11 | 0.0064 | Not Reported | [3] |
| SKM-1 | Not Reported | Potent Activity | [2] |
Note: Direct, side-by-side IC50 values for all cell lines were not consistently available in the reviewed literature. The provided data is compiled from multiple sources.
The pan-inhibitory nature of ABBV-075 results in broad antiproliferative activity across a wide array of cancer cell lines.[4] In contrast, this compound's significant antiproliferative effects are predominantly observed in AML and androgen receptor (AR)-positive prostate cancer cell lines.[5][6] This suggests that the biological consequences of inhibiting BD1 and BD2 domains may differ across various cancer contexts.
In Vivo Efficacy: Balancing Potency and Tolerability
Preclinical in vivo studies in xenograft models of AML and prostate cancer have demonstrated that this compound exhibits comparable or even superior antitumor efficacy to ABBV-075, but with an improved therapeutic index.[2][5] This improved tolerability is a key differentiator for the BD2-selective inhibitor.
Table 2: Comparison of In Vivo Antitumor Efficacy
| Cancer Model | Compound | Dosing | Key Findings | Reference |
| AML Xenografts | This compound | Fractions of its MTD | Comparable tumor growth inhibition to ABBV-075 dosed at its MTD. | [4][7] |
| AML Xenografts | ABBV-075 | At its MTD | Significant tumor growth inhibition. | [4][7] |
| Prostate Cancer Xenografts | This compound | Fractions of its MTD | Robust antitumor activity. | [8] |
| Prostate Cancer Xenografts | ABBV-075 | Not Specified | Active in prostate cancer models. | [8] |
| AML Patient-Derived Xenografts (PDX) | This compound | 9.4 mg/kg for 21 days | Significantly longer median survival time compared to untreated mice. | [1] |
| Co-clinical AML PDX models | This compound | ≤10 mg/kg | Highly effective in inhibiting blast counts in the spleen. | [6][9] |
| Co-clinical AML PDX models | ABBV-075 | ≤0.5 mg/kg | Highly effective in inhibiting blast counts in the spleen. | [6][9] |
MTD: Maximum Tolerated Dose
A significant advantage of this compound highlighted in preclinical studies is its improved safety profile. Pan-BET inhibitors like ABBV-075 are associated with dose-limiting toxicities such as thrombocytopenia and gastrointestinal issues.[5][10] this compound, by selectively targeting BD2, appears to mitigate some of these on-target toxicities, allowing for comparable efficacy at doses well below its MTD.[1][4] This wider therapeutic window is a critical consideration for clinical translation.
Mechanism of Action: Disrupting Oncogenic Transcription
Both this compound and ABBV-075 function by competitively binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated histones and transcription factors.[11] This displacement from chromatin leads to the suppression of key oncogenic gene transcription programs.[11] A primary target of BET inhibitors is the MYC oncogene, a critical driver in many cancers.[5]
The signaling pathway below illustrates the general mechanism of action for BET inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. BET inhibitor - Wikipedia [en.wikipedia.org]
- 6. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are BET inhibitors and how do they work? [synapse.patsnap.com]
A Head-to-Head Comparison: The BDII-Selective Inhibitor ABBV-744 Versus the Pan-BET Inhibitor JQ1
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, Bromodomain and Extra-Terminal (BET) proteins have emerged as critical therapeutic targets in oncology and inflammatory diseases. Small molecule inhibitors targeting these proteins have shown significant promise. This guide provides an objective comparison of a second-generation, BDII-selective BET inhibitor, ABBV-744, and a first-generation, pan-BET inhibitor, JQ1, supported by experimental data.
Introduction to this compound and JQ1
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2.
JQ1 is a potent, cell-permeable thienotriazolodiazepine that acts as a pan-BET inhibitor, binding competitively to the acetyl-lysine binding pockets of both BD1 and BD2 domains across all BET family members.[1] Its broad activity has made it a valuable research tool for understanding the function of BET proteins in various diseases.[1] However, its clinical utility is limited by a short half-life.[1]
This compound is a novel, orally bioavailable inhibitor that exhibits high selectivity for the second bromodomain (BD2) of BET proteins.[2][3] This selectivity was achieved through structure-based design and is hypothesized to offer an improved therapeutic window by retaining efficacy in certain cancer types while potentially mitigating some of the toxicities associated with pan-BET inhibition.[3][4]
Comparative Data
The following tables summarize the quantitative data comparing the binding affinities and cellular activities of this compound and JQ1.
Table 1: Comparative Binding Affinity of this compound and JQ1 for BET Bromodomains
| Target | This compound IC50 (nM) | JQ1 Kd (nM) | JQ1 IC50 (nM) |
| BRD2-BD1 | 2449 | ~150 | 76.9 |
| BRD2-BD2 | 8 | - | 32.6 |
| BRD3-BD1 | 7501 | - | - |
| BRD3-BD2 | 13 | - | - |
| BRD4-BD1 | 2006 | ~50 | 77 |
| BRD4-BD2 | 4 | ~90 | 33 |
| BRDT-BD1 | 1835 | ~150 | - |
| BRDT-BD2 | 19 | - | - |
Data sourced from multiple publications; assay conditions may vary. IC50 values for this compound were determined by a time-resolved fluorescence energy transfer (TR-FRET) assay. Kd values for JQ1 were determined by isothermal titration calorimetry (ITC), and IC50 values were determined by an AlphaScreen assay. A direct head-to-head comparison of Kd values for both compounds across all bromodomains in a single study is not currently available.
Table 2: Comparative Cellular Activity in Preclinical Models
| Parameter | This compound | JQ1 | Reference |
| Antiproliferative Activity | Potent in acute myeloid leukemia (AML) and androgen receptor (AR)-positive prostate cancer cell lines. | Broad antiproliferative activity across a wide range of tumor types. | [4] |
| In Vivo Efficacy | Demonstrates comparable or superior antitumor activity to the pan-BET inhibitor ABBV-075 in AML and prostate cancer xenograft models, with an improved therapeutic index. | Shows efficacy in various preclinical cancer models, including hematological malignancies and solid tumors. | [4] |
| Toxicity Profile | Exhibits fewer platelet and gastrointestinal toxicities compared to the pan-BET inhibitor ABBV-075 in preclinical models. | Dose-limiting toxicities, including thrombocytopenia and gastrointestinal issues, have been observed in preclinical studies. | [5] |
Signaling Pathways
BET inhibitors exert their effects by displacing BET proteins from chromatin, leading to the downregulation of key oncogenes and inflammatory genes.
Caption: General mechanism of action of BET inhibitors in the cell nucleus.
Experimental Workflows
The evaluation of BET inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential.
Caption: A typical experimental workflow for the preclinical evaluation of a novel BET inhibitor.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and JQ1 are provided below.
Biochemical Assay: AlphaScreen for BET Inhibitor Potency
Objective: To measure the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.
Methodology:
-
Reagent Preparation:
-
Prepare a master mix containing the His-tagged BET bromodomain protein (e.g., BRD4-BD1) and a biotinylated histone H4 peptide acetylated at multiple lysine residues in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., JQ1 or this compound) in DMSO and then dilute into the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well ProxiPlate, add the inhibitor dilutions.
-
Add the master mix of protein and peptide to each well.
-
Incubate at room temperature for 30 minutes to allow for binding equilibration.
-
-
Bead Addition:
-
Add Glutathione-coated Alpha Donor beads and Streptavidin-coated AlphaLISA Acceptor beads to the wells.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[6]
-
Cell-Based Assay: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
Methodology:
-
Cell Plating:
-
Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the BET inhibitor (this compound or JQ1) or vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Calculate the IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Target Engagement Assay: Chromatin Immunoprecipitation (ChIP)
Objective: To confirm that the inhibitor displaces BET proteins from specific gene promoters in cells.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat cells with the BET inhibitor or vehicle control for a defined period.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in lysis buffer and shear the chromatin to fragments of 200-1000 bp using sonication.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the BET protein of interest (e.g., BRD4) or a negative control IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Quantify the enrichment of specific gene promoters (e.g., MYC) in the immunoprecipitated DNA by quantitative PCR (qPCR). The results are expressed as a percentage of the input chromatin.
-
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1 H-pyrrolo[2,3- c]pyridine-2-carboxamide (this compound), a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
Validating ABBV-744 Results with CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two powerful methodologies for validating the therapeutic target of ABBV-744: pharmacological inhibition using the molecule itself and genetic knockout via CRISPR-Cas9. Understanding the nuances of each approach is critical for robust target validation and advancing drug discovery pipelines.
This compound is a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, and BRD4.[1][2] By binding to the BD2 domain, this compound prevents the interaction between BET proteins and acetylated histones, leading to a disruption of chromatin remodeling and gene expression.[1] This mechanism has shown potential in preclinical models of various cancers, including acute myeloid leukemia (AML), prostate cancer, and gastric cancer, where it can induce cell cycle arrest, apoptosis, and autophagy.[3][4][5][6][7]
CRISPR-Cas9 technology offers a precise way to genetically validate the on-target effects of a drug like this compound.[8][9][10][11] By knocking out the genes encoding the target proteins (BRD2, BRD3, and BRD4), researchers can mimic the effect of pharmacological inhibition and assess whether the observed phenotype is indeed a result of targeting the intended proteins.
Data Presentation: this compound vs. CRISPR-Cas9 Knockout
The following table summarizes the expected quantitative outcomes from treating cancer cell lines with this compound compared to the effects of CRISPR-Cas9-mediated knockout of its target BET proteins.
| Parameter | This compound Treatment | CRISPR-Cas9 Knockout of BET proteins (BRD2/3/4) | Rationale & Key Considerations |
| Cell Proliferation (IC50) | Dose-dependent inhibition of proliferation. IC50 values in sensitive AML cell lines are often below 100 nM.[7] In gastric cancer cell lines, IC50 values can range from 2.3 to 7.4 µM.[6] | Significant reduction in cell proliferation, though the effect may vary depending on the specific BET protein knocked out and the cellular context.[12][13][14] | A strong correlation between the antiproliferative effects of this compound and the knockout of its targets would provide strong evidence for on-target activity. Off-target effects of this compound or incomplete penetrance of the knockout could lead to discrepancies. |
| Apoptosis Induction | Increased percentage of apoptotic cells, often measured by Annexin V/PI staining and flow cytometry.[6][7] | Increased apoptosis is expected, particularly with the knockout of BRD4, which is known to regulate apoptosis-related genes.[12] | Comparing the magnitude of apoptosis induction can help validate that the pro-apoptotic effects of this compound are mediated through BET protein inhibition. |
| Cell Cycle Arrest | Induction of cell cycle arrest, commonly in the G1 phase.[7][15] | Knockout of BRD4 has been shown to induce cell cycle arrest.[12] | Concordant cell cycle arrest profiles would support the on-target mechanism of this compound. |
| Target Gene Expression (e.g., MYC, KLK2) | Downregulation of BET-dependent oncogenes such as MYC and KLK2.[15] | Knockout of BRD4 is expected to lead to a significant downregulation of MYC expression.[12] | Quantitative PCR can be used to directly compare the extent of target gene repression, providing a molecular readout of on-target activity. |
Mandatory Visualization
Signaling Pathway of this compound
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. youtube.com [youtube.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. This compound induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Cell Proliferation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. idtdna.com [idtdna.com]
- 11. elearning.unite.it [elearning.unite.it]
- 12. A Genome-Wide CRISPR Screen Identifies BRD4 as a Regulator of Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BET Bromodomain Proteins Brd2, Brd3 and Brd4 Selectively Regulate Metabolic Pathways in the Pancreatic β-Cell | PLOS One [journals.plos.org]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Guide to ABBV-744 and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the combination therapy involving ABBV-744, a selective Bromodomain and Extra-Terminal (BET) inhibitor, and venetoclax, a B-cell lymphoma 2 (BCL-2) inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical rationale, clinical potential, and alternative therapeutic strategies in hematologic malignancies, particularly Acute Myeloid Leukemia (AML).
Executive Summary
The combination of this compound and venetoclax represents a promising therapeutic strategy for AML by synergistically targeting two distinct and critical cancer survival pathways. Preclinical evidence demonstrates that this combination enhances cancer cell death, reduces leukemia burden, and prolongs survival in AML models compared to either agent alone. While this compound as a monotherapy has shown limited efficacy in clinical trials for relapsed/refractory AML, its combination with venetoclax leverages a dual-pronged attack on tumor cell proliferation and survival, offering a potential avenue to overcome resistance and improve patient outcomes. This guide delves into the mechanisms of action, preclinical data, and the current landscape of alternative therapies.
Mechanism of Action: A Dual-Pronged Attack
The synergistic effect of combining this compound and venetoclax stems from their distinct but complementary mechanisms of action, targeting both transcriptional regulation and the intrinsic apoptotic pathway.
This compound: A Selective BET Inhibitor
This compound is an orally bioavailable small molecule that selectively inhibits the second bromodomain (BDII) of the BET family of proteins (BRD2, BRD3, and BRD4)[1][2]. BET proteins are epigenetic readers that play a crucial role in regulating gene transcription. They bind to acetylated histones on chromatin, recruiting transcriptional machinery to drive the expression of key oncogenes, including MYC and BCL2[3].
By preferentially binding to the BDII domain, this compound displaces BET proteins from chromatin, leading to the transcriptional repression of these growth-promoting genes[2]. This disruption of chromatin remodeling and gene expression can inhibit tumor cell proliferation[2]. The selectivity of this compound for the BDII domain is hypothesized to offer an improved therapeutic index compared to pan-BET inhibitors, potentially reducing toxicities such as thrombocytopenia and gastrointestinal issues that have limited the development of earlier-generation BET inhibitors[4].
Venetoclax: A Potent BCL-2 Inhibitor
Venetoclax is a highly selective, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (BCL-2)[5][6][7]. BCL-2 is a key anti-apoptotic protein that is overexpressed in many hematologic malignancies, including AML[5][7]. It sequesters pro-apoptotic proteins, such as BIM, preventing them from activating the mitochondrial apoptosis pathway[5][6].
Venetoclax mimics the action of BH3-only proteins, another class of pro-apoptotic proteins, by binding directly to the BH3-binding groove of BCL-2[6][8]. This action displaces the sequestered pro-apoptotic proteins, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in programmed cell death (apoptosis)[6][8].
Synergistic Rationale
The combination of a BET inhibitor like this compound and a BCL-2 inhibitor like venetoclax is based on a strong preclinical rationale. BET inhibitors can downregulate the expression of anti-apoptotic proteins, including BCL-2 itself and another key anti-apoptotic protein, MCL-1, which is a known resistance mechanism to venetoclax[9]. By reducing the levels of these survival proteins, this compound can sensitize cancer cells to the pro-apoptotic effects of venetoclax. This dual targeting of transcriptional addiction and apoptosis evasion has the potential to induce deeper and more durable responses.
Preclinical Data: Evidence of Synergy
A key preclinical study presented at the 2019 American Society of Hematology (ASH) Annual Meeting demonstrated the synergistic anti-leukemic activity of the this compound and venetoclax combination in primary AML samples and a patient-derived xenograft (PDX) model[10].
In Vitro Efficacy in Primary AML Samples
The combination of this compound and venetoclax was tested on 21 primary AML samples with diverse genomic alterations. The results showed a significant increase in cell death and a more profound reduction in viable cell numbers with the combination compared to either drug alone[10].
| Treatment Group | Mean Enhanced Cell Death (%) ± SD | p-value vs. Combination | Mean Reduction in Viable Cell Numbers (%) ± SD | p-value vs. Combination |
| This compound (20 nM) | 23.8 ± 2.9 | <0.001 | 31.7 ± 5.2 | <0.001 |
| Venetoclax (10 nM) | 43.9 ± 5.7 | <0.001 | - | - |
| Combination | 57.0 ± 6.3 | - | 77.2 ± 6.3 | - |
| Data extracted from ASH 2019 abstract[10]. |
In Vivo Efficacy in an AML Patient-Derived Xenograft (PDX) Model
The efficacy of the combination was further evaluated in an in vivo PDX model established from an AML patient with multiple mutations (FLT3-ITD, DNMT3A, EGFR, IDH1, NPM1, TET2)[10].
| Treatment Group | Leukemia Burden in Bone Marrow (%) ± SD (after 21 days) | p-value vs. Combination | Median Survival (days) | p-value vs. Control |
| Vehicle Control | 30.8 ± 3.9 | <0.01 | 99 | - |
| This compound (9.4 mg/kg) | 22.3 ± 5.8 | <0.01 | - | - |
| Venetoclax (50 mg/kg) | 9.5 ± 1.7 | <0.01 | - | - |
| Combination | 5.0 ± 0.8 | - | 193 | <0.001 |
| Data extracted from ASH 2019 abstract[10]. |
These preclinical findings highlight the potent synergy of combining this compound and venetoclax, providing a strong rationale for clinical investigation.
Experimental Protocols
In Vivo Patient-Derived Xenograft (PDX) Model
-
Model: A patient-derived xenograft (PDX) model was established in NSG mice using cells from an AML patient with FLT3-ITD, DNMT3A, EGFR, IDH1, NPM1, and TET2 mutations[10].
-
Treatment Groups: Upon engraftment, mice were randomized into four groups: vehicle control, single-agent venetoclax (50 mg/kg), single-agent this compound (9.4 mg/kg), or the combination of venetoclax and this compound[10].
-
Dosing and Administration: Drugs were administered for 21 days[10]. The route of administration was not specified in the abstract.
-
Efficacy Assessment: Leukemia burden in the bone marrow was assessed by flow cytometry after 21 days of therapy. Overall survival was also monitored[10].
-
Toxicity Assessment: Animal weight and clinical signs of toxicity were monitored throughout the study[10].
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound and Venetoclax Combination
Caption: Mechanism of action for this compound and venetoclax combination therapy.
Experimental Workflow for In Vivo PDX Model
References
- 1. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 2. This compound induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionews.com [bionews.com]
- 4. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Venetoclax? [synapse.patsnap.com]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 10. Superior efficacy of cotreatment with BET protein inhibitor and BCL2 or MCL1 inhibitor against AML blast progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Second Bromodomain (BDII)-Selective BET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery has been significantly shaped by the development of inhibitors targeting the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are critical readers of histone acetylation marks, playing a pivotal role in transcriptional regulation. While first-generation pan-BET inhibitors have shown promise in various malignancies, their clinical utility has been hampered by on-target toxicities, such as thrombocytopenia and gastrointestinal issues. This has spurred the development of domain-selective inhibitors, with a particular focus on the second bromodomain (BDII), to achieve a better therapeutic index. This guide provides an objective, data-driven comparison of prominent BDII-selective inhibitors, offering insights into their biochemical potency, selectivity, and cellular activity.
Biochemical Potency and Selectivity Profile
The defining characteristic of BDII-selective inhibitors is their preferential binding to the second bromodomain of BET proteins over the first bromodomain (BDI). This selectivity is crucial for potentially mitigating the side effects associated with pan-BET inhibition. The following table summarizes the biochemical potency (IC50) of key BDII-selective inhibitors against the bromodomains of BRD2, BRD3, BRD4, and BRDT.
| Inhibitor | Target | IC50 (nM) | Selectivity (BDI/BDII) | Assay |
| ABBV-744 | BRD2-BDI | 2449[1] | >306-fold | HTRF[1] |
| BRD2-BDII | 8[1] | |||
| BRD3-BDI | 7501[1] | >577-fold | ||
| BRD3-BDII | 13[1] | |||
| BRD4-BDI | 2006[1] | >501-fold | ||
| BRD4-BDII | 4[1][2] | |||
| BRDT-BDI | 1835[1] | >96-fold | ||
| BRDT-BDII | 19[1] | |||
| GSK046 | BRD2-BDI | >10,000 | >38-fold | TR-FRET |
| BRD2-BDII | 264[3][4][5] | |||
| BRD3-BDI | >10,000 | >102-fold | ||
| BRD3-BDII | 98[3][4][5] | |||
| BRD4-BDI | >10,000 | >204-fold | ||
| BRD4-BDII | 49[3][4][5] | |||
| BRDT-BDI | >10,000 | >47-fold | ||
| BRDT-BDII | 214[3][4][5] | |||
| GSK620 | BRD2-BDI | >10,000 | >100-fold | TR-FRET |
| BRD2-BDII | 251 | |||
| BRD3-BDI | >10,000 | >100-fold | ||
| BRD3-BDII | 100 | |||
| BRD4-BDI | >10,000 | >100-fold | ||
| BRD4-BDII | 50 | |||
| BRDT-BDI | >10,000 | >100-fold | ||
| BRDT-BDII | 200 | |||
| CRCM5484 | BRD2-BDI | 4700[6] | 66-fold | HTRF[6] |
| BRD2-BDII | 71[7] | |||
| BRD3-BDI | 9500[6] | 475-fold | ||
| BRD3-BDII | 20[7] | |||
| BRD4-BDI | 1300[6] | 10-fold | ||
| BRD4-BDII | 130[7] |
Cellular Activity
The ultimate measure of an inhibitor's potential lies in its ability to modulate cellular processes. The following table presents the cellular activity of BDII-selective inhibitors in various cancer and inflammatory cell lines, typically reported as the half-maximal growth inhibition (GI50) or effective concentration (EC50).
| Inhibitor | Cell Line | Cancer Type | GI50 / EC50 (µM) |
| This compound | AGS | Gastric Cancer | 7.4 (48h)[8] |
| HGC-27 | Gastric Cancer | 4.8 (48h)[8] | |
| MV4;11 | Acute Myeloid Leukemia | Potent activity reported[9] | |
| Nomo-1 | Acute Myeloid Leukemia | Potent activity reported[9] | |
| GSK046 | CCRF-CEM | Acute Lymphoblastic Leukemia | > 5[3] |
| K562 | Chronic Myelogenous Leukemia | > 5[3] | |
| MOLM-14 | Acute Myeloid Leukemia | 14[3] | |
| NB-4 | Acute Promyelocytic Leukemia | > 5[3] | |
| CRCM5484 | MOLM-14 | Acute Myeloid Leukemia | 8.5[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams are provided.
Caption: BET protein signaling pathway and the mechanism of BDII-selective inhibition.
Caption: A typical experimental workflow for evaluating BDII-selective inhibitors.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of BDII-selective inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of an inhibitor to a BET bromodomain by detecting the disruption of FRET between a terbium-labeled donor and a dye-labeled acceptor.
Materials:
-
384-well, low-volume, non-binding surface plates
-
Recombinant GST-tagged BET bromodomain protein (e.g., BRD4-BD2)
-
Biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac)
-
Terbium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2 or AF488) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
BDII-selective inhibitor (test compound)
-
Multi-mode plate reader with TR-FRET capability
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor solution.
-
Prepare a master mix containing the GST-tagged BET bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Add the master mix to the wells containing the inhibitor.
-
Incubate for 30 minutes at room temperature.
-
Prepare a detection mix containing the terbium-labeled anti-GST antibody and the streptavidin-conjugated fluorophore in assay buffer.
-
Add the detection mix to all wells.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay measures the disruption of the interaction between a BET bromodomain and an acetylated histone peptide.
Materials:
-
384-well, low-volume, white, opaque plates (e.g., OptiPlate-384)
-
Recombinant His-tagged BET bromodomain protein (e.g., BRD4-BD2)
-
Biotinylated acetylated histone peptide
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
BDII-selective inhibitor (test compound)
-
AlphaScreen-capable plate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the test inhibitor solution to the wells of a 384-well plate.
-
Prepare a master mix of the His-tagged BET bromodomain protein and the biotinylated histone peptide in assay buffer.
-
Add the protein-peptide mix to the wells.
-
Incubate for 30-60 minutes at room temperature.
-
In subdued light, prepare a mixture of Streptavidin-coated Donor beads and Ni-NTA Acceptor beads in assay buffer.
-
Add the bead mixture to all wells.
-
Incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable reader (excitation at 680 nm, emission at 520-620 nm).
-
Plot the AlphaScreen signal against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of an inhibitor on cell proliferation and viability by measuring the metabolic activity of living cells.
Materials:
-
96-well, flat-bottom, tissue culture-treated plates
-
Cancer or inflammatory cell line of interest
-
Complete cell culture medium
-
BDII-selective inhibitor (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).[10]
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[11][12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 570 nm using a plate reader.[11][12]
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 or EC50 value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK046 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 6. biorxiv.org [biorxiv.org]
- 7. CRCM5484 | BET-BD2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound induces autophagy in gastric cancer cells by regulating PI3K/AKT/mTOR/p70S6k and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
ABBV-744: A Comparative Guide to Synergistic Anti-Cancer Combinations
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABBV-744 is a novel, orally bioavailable, small molecule inhibitor that selectively targets the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By preventing the interaction between BET proteins and acetylated histones, this compound disrupts chromatin remodeling and the transcription of key oncogenes, such as c-Myc, leading to cell cycle arrest and apoptosis in tumor cells. This guide provides a comparative overview of the synergistic effects of this compound with other anti-cancer agents, supported by available preclinical data. The focus of this guide is to present a clear, data-driven comparison to inform future research and drug development strategies.
Synergistic Activity of this compound with Venetoclax in Acute Myeloid Leukemia (AML)
Preclinical studies have demonstrated a significant synergistic anti-leukemic effect when combining this compound with the BCL-2 inhibitor, venetoclax, in primary AML models. This combination has shown to enhance apoptosis, reduce cell viability, and improve survival in patient-derived xenograft (PDX) models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study examining the synergy of this compound and venetoclax in primary AML samples.
Table 1: In Vitro Efficacy of this compound in Combination with Venetoclax in Primary AML Samples
| Treatment Group | Concentration | Enhanced Cell Death (%) | Reduction in Viable Cells (%) |
| This compound | 20 nM | 23.8 ± 2.9 | 31.7 ± 5.2 |
| Venetoclax | 10 nM | 43.9 ± 5.7 | Not Reported |
| This compound + Venetoclax | 20 nM + 10 nM | 57.0 ± 6.3 | 77.2 ± 6.3 |
Data presented as mean ± standard error. The combination treatment showed a statistically significant enhancement in cell death (p<0.001) and reduction in viable cells (p<0.001) compared to single-agent treatments[1][2].
Table 2: In Vivo Efficacy of this compound in Combination with Venetoclax in an AML Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dose | Leukemia Burden in Bone Marrow (%) | Median Survival (days) |
| Vehicle Control | - | 30.8 ± 3.9 | 99 |
| This compound | 9.4 mg/kg | 22.3 ± 5.8 | Not Reported |
| Venetoclax | 50 mg/kg | 9.5 ± 1.7 | Not Reported |
| This compound + Venetoclax | 9.4 mg/kg + 50 mg/kg | 5.0 ± 0.8 | 193 |
Data from a 21-day treatment period. The combination treatment significantly reduced leukemia burden (p<0.01) and extended median survival (p<0.001) compared to the control group[1][2].
Experimental Protocols
In Vitro Analysis:
-
Cell Source: Primary AML samples with diverse genomic alterations were used.
-
Drug Concentrations: this compound was used at 20 nM and venetoclax at 10 nM.
-
Assays:
-
Cell Death: The percentage of cell death was determined using an unspecified assay.
-
Cell Viability: The reduction in viable cell numbers was measured using an unspecified assay.
-
Apoptosis Confirmation: In a subset of two primary AML samples, the induction of apoptosis was confirmed by detecting caspase-3 activation and PARP cleavage[1][2].
-
In Vivo Analysis:
-
Model: A patient-derived xenograft (PDX) model was established in NSG mice using cells from an AML patient with FLT3-ITD, DNMT3A, EGFR, IDH1, NPM1, and TET2 mutations[1].
-
Treatment Regimen: Mice were treated for 21 days with vehicle control, this compound (9.4 mg/kg), venetoclax (50 mg/kg), or the combination of both drugs[1][2].
-
Efficacy Evaluation:
Signaling Pathway and Experimental Workflow
The synergy between this compound and venetoclax is believed to be mediated through a dual mechanism targeting both transcriptional regulation and direct apoptosis induction. This compound, as a BET inhibitor, downregulates the expression of key anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1, as well as the oncogene c-Myc. This transcriptional reprogramming sensitizes the cancer cells to the direct pro-apoptotic effects of venetoclax, which inhibits BCL-2.
References
Independent Validation of ABBV-744: A Comparative Guide for Researchers
This guide provides an objective comparison of the BET bromodomain inhibitor ABBV-744 with other alternatives, supported by experimental data from published studies. It is intended for researchers, scientists, and drug development professionals interested in the independent validation of this compound's performance and mechanism of action.
Introduction to this compound
This compound is an orally bioavailable small molecule that selectively inhibits the second bromodomain (BDII) of the Bromodomain and Extra-Terminal (BET) family of proteins[1]. This family includes BRD2, BRD3, BRD4, and BRDT, which are crucial transcriptional regulators involved in cellular growth and development[1]. By preferentially binding to BDII, this compound prevents the interaction between BET proteins and acetylated histones, leading to the disruption of chromatin remodeling and gene expression of key oncogenes such as MYC[2][3]. This targeted inhibition is being explored as a potential antineoplastic therapy, particularly in acute myeloid leukemia (AML), prostate cancer, and myelofibrosis[4][5][6]. A key distinguishing feature of this compound is its selectivity for BDII over the first bromodomain (BDI), which is hypothesized to result in a more favorable tolerability profile compared to pan-BET inhibitors that target both bromodomains[2].
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound, including its inhibitory activity and performance in various cancer models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| BRD2 (BDII) | 8 | - | Biochemical | [7] |
| BRD3 (BDII) | 13 | - | Biochemical | [7] |
| BRD4 (BDII) | 4 | - | Biochemical | [4][7] |
| BRDT (BDII) | 18 | - | Biochemical | [4][7] |
| AGS (Gastric Cancer) | 7400 (48h), 3500 (72h) | AGS | Cell Viability (CCK8) | [8] |
| HGC-27 (Gastric Cancer) | 4800 (48h), 2300 (72h) | HGC-27 | Cell Viability (CCK8) | [8] |
Table 2: In Vivo Efficacy of this compound in AML Patient-Derived Xenograft (PDX) Models
| Model | Treatment | Dose | Outcome | Reference |
| AML PDX (FLT3-ITD, DNMT3A, IDH1, NPM1 mutations) | This compound | 9.4 mg/kg | Significantly increased median survival (76 days vs 67.5 days for vehicle) | [2] |
| AML PDX (FLT3-ITD, DNMT3A, EGFR, IDH1, NPM1, TET2 mutations) | This compound + Venetoclax | 9.4 mg/kg + 50 mg/kg | Significantly reduced leukemia burden (5.0% vs 30.8% for vehicle) and extended median survival (193 days vs 99 days for vehicle) | [9] |
Table 3: Comparison of this compound and Pan-BET Inhibitor ABBV-075 in AML Xenograft Models
| Parameter | This compound | ABBV-075 | Model | Finding | Reference |
| Antitumor Efficacy | Comparable or better | - | AML Xenografts | This compound demonstrated robust antitumor activity. | [4][5] |
| Tolerability | Improved | - | AML Xenografts | This compound showed an improved therapeutic index. | [4][5] |
| Platelet and GI Toxicities | Fewer | More | Prostate Cancer Xenografts | This compound exhibited a better safety profile. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on descriptions in the cited literature and general laboratory practices, as highly detailed, step-by-step protocols are not always available in the publications.
In Vitro Cell Viability Assay (CCK8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Culture: Culture cancer cell lines (e.g., AGS, HGC-27) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
CCK8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 values by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for assessing the effect of this compound on protein expression and phosphorylation in signaling pathways like PI3K/AKT/mTOR.
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Studies
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in mouse models.
-
Animal Models: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells or patient-derived cells into the flanks of the mice. For AML models, intravenous injection is often used to establish systemic disease.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous tumors) or by assessing disease burden through bioluminescence imaging or flow cytometry of peripheral blood (for systemic models).
-
Drug Formulation and Administration: Formulate this compound for oral gavage. A typical formulation consists of this compound dissolved in a vehicle such as 0.5% methylcellulose with 1% Tween 80. Dosing is performed daily or as specified in the study design.
-
Efficacy Assessment: Monitor tumor growth, body weight, and overall health of the animals throughout the study. At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound evaluation.
Caption: Signaling pathways modulated by this compound in gastric cancer.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective Inhibition of the Second Bromodomain of BET Family Proteins Results in Robust Antitumor Activity in Preclinical Models of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the BD2 bromodomain of BET proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Comparative Analysis of ABBV-744 and Other Epigenetic Modifiers: A Guide for Researchers
This guide provides a comparative analysis of the novel BET inhibitor ABBV-744 and other well-characterized epigenetic modifiers, specifically the pan-BET inhibitors JQ1 and OTX015. The information is tailored for researchers, scientists, and drug development professionals, with a focus on presenting objective performance data, detailed experimental methodologies, and clear visualizations of relevant biological pathways and workflows.
Introduction to BET Proteins and Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers." They recognize and bind to acetylated lysine residues on histone tails via their two tandem bromodomains, BD1 and BD2. This interaction is vital for recruiting transcriptional machinery to chromatin, thereby activating genes involved in cell proliferation and oncogenesis. Consequently, BET proteins have emerged as promising therapeutic targets in oncology.
BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin and suppressing the transcription of target genes. While early pan-BET inhibitors like JQ1 and OTX015 showed promise, their clinical utility has been hampered by on-target toxicities. This has led to the development of second-generation, domain-selective inhibitors like this compound, which specifically targets the second bromodomain (BD2) of BET proteins.
Mechanism of Action: A Shift in Selectivity
The primary distinction between this compound and other BET inhibitors lies in its selectivity for the BD2 bromodomain.
This compound: A BDII-Selective Inhibitor
This compound is a first-in-class, orally active, and selective inhibitor of the BDII domain of the BET protein family. It exhibits a strong binding preference for the second bromodomain (BDII) of BRD2, BRD3, and BRD4, with a more than 250-fold differential binding preference for BDII over BDI. This selective inhibition is thought to offer a more favorable safety profile compared to pan-BET inhibitors by potentially avoiding toxicities associated with BDI inhibition. This compound has demonstrated antitumor activity in preclinical models of acute myeloid leukemia (AML) and prostate cancer.
JQ1 and OTX015: Pan-BET Inhibitors
In contrast, JQ1 and OTX015 are pan-BET inhibitors, meaning they bind with similar affinity to both the BD1 and BD2 domains of BET proteins. JQ1 is a widely used preclinical tool that has been instrumental in validating BET proteins as therapeutic targets. OTX015 (birabresib) is a clinical-stage pan-BET inhibitor that has been evaluated in various hematological malignancies and solid tumors. The mechanism of action for these inhibitors involves the broad displacement of BET proteins from chromatin, leading to the downregulation of key oncogenes like c-Myc.
Comparative Efficacy: Quantitative Data
The following tables summarize the inhibitory concentrations (IC50) of this compound, JQ1, and OTX015 against various BET bromodomains and in different cancer cell lines. This data provides a quantitative comparison of their potency and selectivity.
Table 1: Biochemical IC50 Values Against BET Bromodomains
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | BRD2-BDI | >2500 | BDII Selective |
| BRD2-BDII | 8 | ||
| BRD3-BDI | >2500 | ||
| BRD3-BDII | 13 | ||
| BRD4-BDI | 2006 | ||
| BRD4-BDII | 4 | ||
| JQ1 | BRD4-BDI | 163 | Pan-BET |
| BRD4-BDII | 66 | ||
| OTX015 | BRD2 | 112 | Pan-BET |
| BRD3 | 103 | ||
| BRD4 | 92 |
Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 2: Cellular IC50 Values in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | MV4;11 | Acute Myeloid Leukemia | ~300 |
| OTX015 | Variety of cell lines | Hematological Malignancies | 240 (median) |
Note: Cellular IC50 values can vary significantly based on the assay conditions and cell line used.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by these BET inhibitors.
Safety Operating Guide
Proper Disposal of ABBV-744: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of ABBV-744, a BDII-selective BET bromodomain inhibitor. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing risks to personnel and the environment.
Safety and Handling Precautions
This compound is a chemical compound intended for research use only. It is crucial to adhere to standard laboratory safety protocols when handling this substance. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the solid form and creating dust is possible, a NIOSH-approved respirator is recommended.
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Avoid prolonged or repeated exposure.
-
Keep away from sources of ignition and take precautionary measures against static discharge.
-
Ensure the container is tightly closed when not in use.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀FN₃O₄ | [1] |
| Molecular Weight | 491.55 g/mol | [1] |
| CAS Number | 2138861-99-9 | [1] |
| Appearance | Solid | [] |
| Solubility | DMSO: 94 mg/mL (191.22 mM)[1], 100 mg/mL (203.44 mM)[], 98 mg/mL (199.36 mM)[3], 30 mg/mL[4] Water: Insoluble[1] Ethanol: Insoluble[1] DMF: 30 mg/ml[4] DMSO:PBS (pH 7.2) (1:3): 0.25 mg/ml[4] | |
| Storage (Lyophilized) | Store at -20°C, keep desiccated. Stable for 36 months. | [1][4] |
| Storage (In Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles.[1] In solvent: -80°C, 6 months; -20°C, 1 month (stored under nitrogen).[] |
Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, tubes), should be considered chemical waste.
-
Segregate this waste from other laboratory waste streams.
Step 2: Waste Collection
-
Collect solid waste in a designated, properly labeled, and sealed container.
-
Collect liquid waste (e.g., solutions in DMSO) in a separate, compatible, and clearly labeled waste container.
Step 3: Labeling
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7- oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide" or "this compound".
-
The label should also include the primary hazards: "Harmful," "Irritant."
Step 4: Storage of Waste
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
Step 5: Final Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
